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  • Product: 5-Difluoromethoxy-6-fluoropicolinic acid
  • CAS: 1807181-62-9

Core Science & Biosynthesis

Foundational

The Physicochemical and Structural Profile of 5-Difluoromethoxy-6-fluoropicolinic Acid: A Strategic Building Block in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of fluorine is a foundational technique for modulating pharmacokinetics, metabolic stability, and target binding affinity. 5-Difluoromethoxy-6-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a foundational technique for modulating pharmacokinetics, metabolic stability, and target binding affinity. 5-Difluoromethoxy-6-fluoropicolinic acid (CAS: 1807181-62-9) represents an advanced, highly functionalized heterocyclic building block that leverages multiple fluorinated motifs on a single pyridine scaffold.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the structural rationale behind its design, and a rigorously validated synthetic methodology. By deconstructing the causality of its substituents—specifically the dynamic lipophilicity of the difluoromethoxy group and the inductive effects of the ortho-fluoro substitution—this guide serves as an authoritative resource for researchers integrating this compound into novel therapeutic or agrochemical pipelines.

Molecular Architecture & Structural Rationale

The utility of 5-difluoromethoxy-6-fluoropicolinic acid stems from the synergistic effects of its three core structural components: the picolinic acid scaffold, the 6-fluoro group, and the 5-difluoromethoxy group.

The Picolinic Acid Scaffold

Picolinic acid (pyridine-2-carboxylic acid) is a privileged scaffold known for its bidentate chelating properties. In medicinal chemistry, it frequently serves as a core for metalloenzyme inhibitors or as a polar hinge-binding motif in kinase inhibitors. However, the native pyridine nitrogen is basic (pKa ~5.2), which can lead to protonation at physiological pH, thereby reducing passive membrane permeability.

The 6-Fluoro Substituent: Inductive Tuning

The introduction of a fluorine atom at the 6-position (ortho to the pyridine nitrogen) exerts a profound electron-withdrawing inductive effect (-I effect).

  • Causality: The high electronegativity of fluorine pulls electron density away from the pyridine nitrogen. This drastically reduces the basicity of the nitrogen, dropping its conjugate acid pKa to < 2.0. Consequently, the molecule remains unprotonated in the physiological environment, significantly enhancing its lipophilicity and membrane permeability. Furthermore, the 6-fluoro group acts as a steric and electronic shield, blocking oxidative metabolism (e.g., by aldehyde oxidase) at the highly susceptible ortho position .

The 5-Difluoromethoxy Group: Dynamic Lipophilicity

The difluoromethoxy (-OCHF₂) group is a "chameleon" in medicinal chemistry. Unlike the rigidly lipophilic trifluoromethoxy (-OCF₃) group, the -OCHF₂ moiety possesses a polarized C-H bond, allowing it to act as a lipophilic hydrogen bond donor .

  • Causality: The -OCHF₂ group exhibits dynamic lipophilicity. Through simple bond rotation, it can adopt conformations that either expose its polar surface area (to interact with aqueous environments or target proteins) or shield it (to pass through lipophilic lipid bilayers) . Additionally, the strong C-F bonds render the methoxy carbon highly resistant to cytochrome P450-mediated O-demethylation, a common metabolic liability of standard methoxy groups.

StructuralLogic Core Picolinic Acid Core (Scaffold) F_Group 6-Fluoro Substituent (Inductive Effect) Core->F_Group OCF2H_Group 5-Difluoromethoxy Group (Lipophilic H-Bond Donor) Core->OCF2H_Group Effect1 Reduced Pyridine Basicity & Altered pKa F_Group->Effect1 Electron withdrawal Effect2 Metabolic Stability (CYP450 Blockade) F_Group->Effect2 Steric shielding OCF2H_Group->Effect2 C-F bond strength Effect3 Dynamic Lipophilicity & Membrane Permeability OCF2H_Group->Effect3 Bond rotation

Logical relationship of substituents on the picolinic acid core and their physicochemical effects.

Physicochemical Properties Profile

The integration of these functional groups results in a unique physicochemical profile. The quantitative data for 5-Difluoromethoxy-6-fluoropicolinic acid is summarized in the table below:

PropertyValueStructural Implication
IUPAC Name 5-(difluoromethoxy)-6-fluoropyridine-2-carboxylic acidStandardized nomenclature
CAS Number 1807181-62-9Unique chemical identifier
Molecular Formula C₇H₄F₃NO₃Indicates high degree of fluorination
Molecular Weight 207.11 g/mol Low MW, ideal for fragment-based drug design (FBDD)
Hydrogen Bond Donors 2 (-COOH, -OCHF₂)Enables specific target interactions
Hydrogen Bond Acceptors 4 (N, 3x O)Facilitates aqueous solubility parameters
Physical State Solid crystalline powderFavorable for formulation and long-term storage
Metabolic Liability Very LowBlocked at primary oxidation sites (C5, C6)

Synthetic Methodology & Protocol

Synthesizing highly functionalized fluorinated pyridines requires precise control over reaction conditions to prevent undesired nucleophilic aromatic substitution (SₙAr) of the activated fluorine atoms. The following protocol outlines the synthesis starting from a protected precursor, methyl 6-fluoro-5-hydroxypicolinate.

Step 1: Difluoromethoxylation

Objective: Install the -OCHF₂ group via carbene insertion.

  • Setup: In an oven-dried, argon-purged flask, dissolve methyl 6-fluoro-5-hydroxypicolinate (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 eq). Causality: A mild, insoluble base is used to deprotonate the phenol without acting as a strong nucleophile that could displace the 6-fluoro group.

  • Reagent Addition: Add sodium chlorodifluoroacetate (ClCF₂COONa) (2.0 eq).

  • Heating: Heat the mixture to 80°C for 4 hours. Causality: Heating induces the thermal decarboxylation of ClCF₂COONa, generating a highly reactive difluorocarbene (:CF₂). The phenoxide attacks the carbene, and subsequent protonation (from solvent/trace moisture) yields the difluoromethoxy ether.

  • In-Process Control (IPC): This is a self-validating step. Withdraw a 10 µL aliquot, quench in 1 mL MeCN/H₂O, and analyze via LC-MS. The reaction is complete when the precursor mass disappears, preventing unreacted phenol from complicating downstream purification.

Step 2: Saponification

Objective: Cleave the methyl ester to reveal the free picolinic acid.

  • Solvent Exchange: Concentrate the DMF mixture under reduced pressure, then redissolve the crude intermediate in a 3:1 mixture of THF:H₂O.

  • Hydrolysis: Add Lithium Hydroxide (LiOH·H₂O) (1.5 eq) at 0°C, then allow to warm to room temperature over 2 hours. Causality: LiOH is specifically chosen over NaOH or KOH. The lithium cation coordinates with the ester carbonyl, accelerating hydrolysis while minimizing the risk of hydroxide acting as a nucleophile to displace the highly activated 6-fluoro group via SₙAr.

Step 3: Acidification & Isolation

Objective: Precipitate the final product.

  • pH Adjustment: Cool the mixture to 0°C and slowly add 1M HCl dropwise until the pH reaches exactly 2.0. Causality: The pKa of the carboxylic acid is approximately 2.5. Adjusting the pH to 2.0 ensures full protonation of the carboxylate, rendering the molecule neutral and insoluble in the aqueous phase.

  • Extraction & Drying: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 5-Difluoromethoxy-6-fluoropicolinic acid.

ExpWorkflow Start Precursor: Methyl 6-fluoro-5-hydroxypicolinate Step1 Difluoromethoxylation (ClCF2COONa, K2CO3, DMF, 80°C) Start->Step1 Step2 Saponification (LiOH, THF/H2O, RT) Step1->Step2 Step3 Acidification & Isolation (HCl to pH 2, EtOAc Extraction) Step2->Step3 Char Characterization (19F-NMR, LC-MS, HPLC) Step3->Char

Step-by-step synthetic workflow and characterization protocol for the target compound.

Experimental Workflows for Characterization

To guarantee the structural integrity and purity of the synthesized compound, a rigorous analytical workflow must be employed.

  • ¹⁹F-NMR Spectroscopy: This is the most critical diagnostic tool. The spectrum will display two distinct signals. The 6-fluoro group typically appears as a sharp singlet or doublet (depending on long-range coupling) around -70 to -75 ppm. The difluoromethoxy (-OCHF₂) fluorines will appear as a distinct doublet around -82 to -85 ppm. Causality: The doublet splitting is caused by the strong geminal coupling with the adjacent proton (J ≈ 70–75 Hz), which definitively confirms the presence of the -OCHF₂ group rather than a -OCF₃ group.

  • LC-MS Analysis: Utilizing Electrospray Ionization (ESI) in negative mode is recommended due to the acidic carboxylic acid. The target mass [M-H]⁻ will appear cleanly at m/z 206.0.

References

  • Lee, J. W., et al. Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science, 2019.[Link]

  • Perea-Buceta, J. E., et al. Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Molecules, 2022.[Link]

Exploratory

5-Difluoromethoxy-6-fluoropicolinic Acid (CAS 1807181-62-9): Structural Dynamics, Synthesis, and Applications in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. 5-Difluoromethoxy-6-fluoropicolinic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. 5-Difluoromethoxy-6-fluoropicolinic acid (CAS 1807181-62-9) represents a highly specialized, privileged building block[1]. By combining the metal-chelating capability of a picolinic acid core with the unique stereoelectronic properties of both a 6-fluoro and a 5-difluoromethoxy substituent, this compound serves as a critical intermediate for synthesizing advanced therapeutics, particularly inhibitors targeting metalloenzymes such as matrix metalloproteinases (MMPs) and hypoxia-inducible factor (HIF) prolyl hydroxylases.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical causality behind this molecule's design, outline a self-validating synthetic workflow for its preparation, and detail its pharmacological relevance.

Physicochemical Profiling & Structural Causality

The utility of 5-difluoromethoxy-6-fluoropicolinic acid stems directly from the synergistic effects of its functional groups.

Quantitative Data Summary
PropertyValue / Description
CAS Number 1807181-62-9[2]
Molecular Formula C₇H₄F₃NO₃[3]
Molecular Weight 207.11 g/mol
SMILES O=C(O)C1=NC(F)=C(OC(F)F)C=C1
Core Scaffold Pyridine-2-carboxylic acid (Picolinic acid)
Substituents 6-Fluoro (-F), 5-Difluoromethoxy (-OCHF₂)
The Causality of Fluorination
  • The 6-Fluoro Substituent: The nitrogen atom in an unsubstituted pyridine ring typically possesses a pKa of ~5.2. The introduction of a highly electronegative fluorine atom at the ortho position (C6) exerts a profound inductive electron-withdrawing effect (-I). This drastically lowers the basicity of the pyridine nitrogen, which is a deliberate design choice to improve passive membrane permeability and mitigate off-target basicity-related toxicities, such as hERG channel blockade[4]. Furthermore, it sterically and electronically shields the ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes).

  • The 5-Difluoromethoxy Group: The -OCHF₂ group acts as a lipophilic hydrogen bond donor/acceptor. Unlike a simple methoxy group (-OCH₃), which is prone to rapid O-dealkylation in vivo, the difluoromethoxy group is metabolically robust. It enhances the overall lipophilicity (LogP) of the molecule, driving better partitioning into lipid bilayers while maintaining the ability to engage in weak hydrogen bonding within an enzyme's active site[5].

Pharmacological Relevance: Metalloenzyme Chelation

Picolinic acids are classic bidentate chelators, utilizing the pyridine nitrogen and the carboxylate oxygen to coordinate metal ions (e.g., Fe²⁺, Zn²⁺) in the active sites of metalloenzymes[6].

Mechanism Target Metalloenzyme Active Site (e.g., Fe2+ dependent) Outcome Enhanced Target Affinity & Extended Half-Life Target->Outcome Inhibition Scaffold Picolinic Acid Core (Bidentate Chelation) Scaffold->Target Chelates Metal Ion Sub1 6-Fluoro Substitution (Blocks Ortho-Metabolism) Sub1->Scaffold Steric/Electronic Mod Sub2 5-Difluoromethoxy Group (Increases Lipophilicity) Sub2->Scaffold Lipophilic Mod

Pharmacophore model and mechanistic advantages of fluorinated picolinic acid derivatives.

Synthetic Methodology: The Difluoromethylation Paradigm

The synthesis of 5-difluoromethoxy-6-fluoropicolinic acid typically relies on the late-stage O-difluoromethylation of a 5-hydroxy-6-fluoropicolinic acid ester precursor. Historically, difluoromethylation required ozone-depleting gases (like Freon-22) or harsh conditions. Modern, self-validating protocols utilize bench-stable, solid difluorocarbene precursors such as sodium chlorodifluoroacetate (ClCF₂COONa) [7].

Synthesis A 5-Hydroxy-6-fluoro- picolinic acid ester B Difluoromethylation (ClCF2COONa, Base) A->B Step 1 C 5-Difluoromethoxy-6-fluoro- picolinic acid ester B->C Intermediate D Hydrolysis (LiOH, THF/H2O) C->D Step 2 E 5-Difluoromethoxy-6-fluoro- picolinic acid (CAS 1807181-62-9) D->E Final Product

Synthetic workflow for 5-Difluoromethoxy-6-fluoropicolinic acid via O-difluoromethylation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol details the O-difluoromethylation and subsequent hydrolysis. This workflow is designed as a self-validating system : the success of the difluorocarbene generation is directly observable via the physical state of the reaction (gas evolution) and orthogonal analytical tracking.

Step 1: O-Difluoromethylation of the Phenol Precursor

Objective: Convert methyl 5-hydroxy-6-fluoropicolinate to methyl 5-difluoromethoxy-6-fluoropicolinate.

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add methyl 5-hydroxy-6-fluoropicolinate (1.0 equiv) and anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv)[7].

  • Atmospheric Control: Evacuate the flask and backfill with dry Nitrogen (N₂) three times. Causality: Difluorocarbene is highly sensitive to moisture; ambient water will rapidly hydrolyze the carbene to carbon monoxide and fluoride ions, killing the yield.

  • Solvent Addition: Inject anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes to allow the phenoxide anion to form (solution will typically darken).

  • Carbene Generation: Add sodium chlorodifluoroacetate (ClCF₂COONa, 2.0 equiv) in one portion. Heat the reaction mixture to 100 °C.

    • Self-Validation Checkpoint: At ~80–100 °C, the decarboxylation of ClCF₂COONa begins, generating CO₂ gas and difluorocarbene. Bubbling must be observed. If no gas evolves, the reagent has degraded.

  • Monitoring: Track the reaction via LC-MS. The highly polar phenoxide peak should disappear, replaced by a highly lipophilic product peak (M+H expected for the difluoromethoxy ester).

  • Workup: Cool to room temperature, quench with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Ester Hydrolysis

Objective: Unmask the carboxylic acid to yield CAS 1807181-62-9.

  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF:H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv). Stir at room temperature for 2 hours.

  • Acidification: Carefully acidify the mixture to pH ~2 using 1M HCl.

    • Self-Validation Checkpoint: The target compound, 5-difluoromethoxy-6-fluoropicolinic acid, will precipitate out of the aqueous layer as a white/off-white solid due to its high lipophilicity and the suppression of carboxylate ionization at low pH.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure title compound.

References

  • EvitaChem Product Data.3',5'-Difluoro-2'-nitroacetophenone (EVT-1702604) / 5-Difluoromethoxy-6-fluoropicolinic acid. EvitaChem.
  • BLD Pharm Product Data.1807181-62-9 | 5-(Difluoromethoxy)-6-fluoropicolinic acid. BLD Pharm.
  • Garg, N. K., et al. (2024).Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180.
  • Zheng, J., et al. (2019).Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry.
  • MDPI. (2022).Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. Molecules.
  • ACS Publications. (2019).Development of a Novel Route for Incorporation of Carbon-14 into the Pyridine Ring of Rinskor Active. Organic Process Research & Development.

Sources

Foundational

The Evolution and Synthesis of Fluorinated Picolinic Acids: From Legacy Auxins to Next-Generation Agrochemicals

Introduction: The Genesis of Picolinate Auxins Synthetic auxins are a cornerstone of modern weed management, designed to mimic the natural plant hormone indole-3-acetic acid (IAA)[1]. The history of picolinic acid-derive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Genesis of Picolinate Auxins

Synthetic auxins are a cornerstone of modern weed management, designed to mimic the natural plant hormone indole-3-acetic acid (IAA)[1]. The history of picolinic acid-derived auxins, pioneered largely by Dow AgroSciences (now Corteva Agriscience), spans over six decades[1]. The discovery of picloram in the late 1950s established the 2-pyridinecarboxylic acid (picolinic acid) core as a potent herbicidal scaffold[1]. This was followed by the development of clopyralid in the 1960s and aminopyralid in 2006, each iterating on the chlorination and amination patterns of the pyridine ring to optimize efficacy and crop selectivity[1].

However, the most significant paradigm shift occurred with the discovery of the 6-aryl-picolinate class[1]. By replacing the chlorine atom at the 6-position with a substituted phenyl ring, researchers discovered molecules with unprecedented potency[2]. This structure-activity relationship (SAR) campaign culminated in the commercialization of halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active)[1]. A critical structural innovation in these next-generation compounds is fluorination —specifically the strategic placement of fluorine atoms on the pyridine core (e.g., the 5-fluoro substitution in florpyrauxifen) or the aryl tail[3].

Mechanistic Causality: Why Fluorinate Picolinic Acids?

The decision to incorporate fluorine into the picolinate scaffold is driven by strict physicochemical causality. Fluorine’s high electronegativity and small van der Waals radius (~1.47 Å) allow it to mimic hydrogen or hydroxyl groups while drastically altering the molecule's pKa, lipophilicity (logP), and metabolic stability[4].

In the context of auxin herbicides, fluorination enhances binding affinity to the TIR1/AFB5 co-receptor complex [2]. Synthetic auxins act as "molecular glue," binding to the F-box protein AFB5 and recruiting Aux/IAA repressor proteins for ubiquitination[2]. The degradation of these repressors frees Auxin Response Factors (ARFs), triggering an uncontrolled, lethal cascade of gene transcription in susceptible broadleaf weeds[2]. The fluorine atom at the 5-position of the pyridine ring optimizes the steric and electrostatic fit within the AFB5 binding pocket, exponentially increasing target-site affinity[3].

Auxin_Signaling Auxin Fluorinated Picolinate (Auxin) Receptor TIR1/AFB5 Co-Receptor Auxin->Receptor Binds Complex Auxin-AFB5-Aux/IAA Complex Receptor->Complex Recruits Aux/IAA Ubiquitination Proteasomal Degradation Complex->Ubiquitination Polyubiquitination ARF ARF Release (Transcription Factor) Ubiquitination->ARF Removes Repressor GeneExp Lethal Gene Expression ARF->GeneExp Activates

Caption: AFB5-mediated auxin signaling pathway activated by fluorinated picolinates.

Structure-Activity Relationship (SAR) and Quantitative Efficacy

The introduction of the 6-aryl group and subsequent fluorination led to a dramatic reduction in the required application rates. As shown in the table below, the evolution from legacy trichlorinated picolinates to fluorinated 6-aryl-picolinates represents a 10- to 100-fold increase in herbicidal potency[2],[1].

HerbicideLaunch DecadeStructural InnovationTypical Application Rate (g ae/ha)
Picloram 1960s4-amino-3,5,6-trichloro core125 – 1120
Clopyralid 1970s3,6-dichloro core105 – 500
Aminopyralid 2000s4-amino-3,6-dichloro core5 – 120
Halauxifen-methyl 2010s6-(4-chloro-2-fluoro-3-methoxyphenyl)5 – 10
Florpyrauxifen-benzyl 2010s5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)15 – 30

Data synthesized from historical SAR studies and field tolerance evaluations[5],[2],[1].

Synthetic Methodologies: The Challenge of Pyridine Fluorination

Fluorinating the pyridine ring is notoriously difficult due to the electron-deficient nature of the heterocycle[3]. The choice of fluorination methodology depends strictly on the target position on the ring:

  • Electrophilic Fluorination (The 5-Position Challenge): Nucleophilic aromatic substitution (SNAr) is highly disfavored at the 5-position because it is not activated by the electronegative nitrogen atom (which only activates the 2, 4, and 6 positions)[4]. To synthesize the 5-fluoro core of florpyrauxifen, electrophilic fluorination is required[3]. The presence of a 4-amino group provides the necessary electron-donating activation to the 5-position. Reagents like Selectfluor (F-TEDA-BF4) are employed, though reaction conditions must be tightly controlled to prevent pyridine ring opening or undesired chlorination[3].

  • Nucleophilic Fluorination (The 3- and 6-Positions): For 3-fluoro or 6-fluoro picolinates, SNAr is highly effective[4]. Anhydrous Tetramethylammonium Fluoride (TMAF) is utilized as a potent, "naked" fluoride source in aprotic solvents (like DMF), allowing for the direct displacement of chlorine atoms at elevated temperatures[4].

Synthesis_Workflow Start 4-Amino-3,6-dichloro picolinic acid Fluorination Electrophilic Fluorination (Selectfluor, MeCN) Start->Fluorination Intermediate 4-Amino-3,6-dichloro- 5-fluoropicolinic acid Fluorination->Intermediate F+ attack at C5 Esterification Esterification (MeOH, H2SO4) Intermediate->Esterification Protects COOH Coupling Suzuki-Miyaura Cross-Coupling (Aryl Boronic Acid, Pd cat.) Esterification->Coupling Activates C6-Cl Final Florpyrauxifen Core (6-Aryl-5-fluoro-picolinate) Coupling->Final C-C Bond Formation

Caption: Stepwise synthesis of the 5-fluoro-6-aryl picolinate core.

Detailed Experimental Protocol: Synthesis of 6-Chloro-3-fluoro-2-picolinic Acid

To demonstrate a self-validating protocol for a fluorinated picolinic acid building block, we detail the oxidation of 6-chloro-3-fluoro-2-picoline[6]. This method utilizes a combined catalyst system to achieve high yields (>90%) while avoiding over-oxidation or ring degradation[6].

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel, combine dilute sulfuric acid (solvent), potassium dichromate (oxidant), sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O , 2–20% mass of starting material), and 18-crown-6 ether[6].

  • Substrate Addition: Add 6-chloro-3-fluoro-2-picoline to the mixture[6].

  • Oxidation (Causality of Catalyst): Heat the reaction mixture to 70–130 °C and stir for 0.5 to 20 hours[6]. Causality: The 18-crown-6 acts as a phase-transfer catalyst, solubilizing the inorganic tungstate/dichromate oxidative species into the organic phase, ensuring complete conversion of the methyl group to a carboxylic acid without degrading the fluorinated ring[6].

  • Quenching: Pour the hot reaction solution into crushed ice under vigorous stirring. Filter the resulting gray solid precipitate[6].

  • Purification via Acid-Base Extraction: Dissolve the crude solid in an alkaline aqueous solution (e.g., NaOH) with mild heating[6]. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Causality: This exploits the carboxylic acid moiety. By raising the pH, the product becomes a water-soluble carboxylate salt, leaving non-polar organic impurities in the organic phase. This self-validating step eliminates the need for column chromatography[6].

  • Acidification & Crystallization: Acidify the purified aqueous layer with 20% HCl to pH ~2[6]. Cool the solution to induce crystallization. Filter and dry the white solid to obtain pure 6-chloro-3-fluoro-2-picolinic acid (Melting Point: 161-164 °C)[6].

Pro-Herbicide Strategy: The Role of Esterification

A critical design choice in the development of halauxifen-methyl and florpyrauxifen-benzyl is their formulation as esters rather than free acids[5].

Causality behind esterification: The free fluorinated picolinic acids are highly polar, which severely limits their absorption through the lipophilic waxy cuticle of plant leaves[5]. Esterification (to a methyl or benzyl ester) masks this polarity, creating a lipophilic pro-herbicide[5]. Once the molecule penetrates the leaf surface and enters the plant tissue, endogenous plant carboxylesterases rapidly hydrolyze the ester bond, releasing the active fluorinated picolinic acid to bind to the AFB5 receptor[5].

Conclusion

The trajectory from picloram to florpyrauxifen-benzyl underscores the power of targeted halogenation in agrochemical design. Fluorination, specifically at the 5-position of the picolinate core, combined with 6-aryl substitution, has created a new echelon of synthetic auxins. These molecules are highly potent, metabolically stable, and environmentally sustainable due to their ultra-low application rates, representing a triumph of structure-based rational design.

References

  • The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides Source: Bioorganic & Medicinal Chemistry (Elsevier / ResearchGate) URL:[Link]

  • Development of a Novel Route for Incorporation of Carbon-14 into the Pyridine Ring of Rinskor Active Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base Source: Catalysts (MDPI) URL:[Link]

  • Corn tolerance to florpyrauxifen-benzyl rates and its mixture with atrazine and mesotrione Source: Frontiers in Agronomy URL:[Link]

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process Source: Google Patents URL

Sources

Exploratory

Unveiling the Mechanism of Action of 5-Difluoromethoxy-6-fluoropicolinic Acid: A Next-Generation Arylpicolinate Auxin Pharmacophore

Introduction & Structural Rationale In the development of advanced agrochemicals and bioactive molecules, overcoming metabolic resistance while maximizing target-site affinity is the primary objective. 5-Difluoromethoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the development of advanced agrochemicals and bioactive molecules, overcoming metabolic resistance while maximizing target-site affinity is the primary objective. 5-Difluoromethoxy-6-fluoropicolinic acid (CAS: 1807181-62-9) represents a highly specialized pharmacophore utilized in the synthesis of next-generation arylpicolinate herbicides (synthetic auxins).

Unlike legacy phenoxy-carboxylate auxins (e.g., 2,4-D), which suffer from rapid metabolic degradation and broad, non-specific receptor binding, this molecule is engineered with precise halogen substitutions to optimize its pharmacokinetic and pharmacodynamic profile:

  • Picolinate Core: The pyridine nitrogen and carboxylic acid moiety serve as the essential anchoring points, mimicking the natural plant hormone indole-3-acetic acid (IAA).

  • 6-Fluoro Substitution: The highly electronegative fluorine atom at the 6-position blocks cytochrome P450-mediated ring hydroxylation, drastically increasing the molecule's metabolic half-life in planta. It also enhances the acidity of the carboxylate, optimizing ionic interactions within the receptor pocket.

  • 5-Difluoromethoxy Substitution: The −OCHF2​ group acts as a lipophilic bioisostere. It significantly increases the partition coefficient (LogP), facilitating rapid penetration through waxy plant cuticles and cellular membranes. Furthermore, its unique steric bulk and hydrogen-bond accepting capability drive exceptional selectivity for specific receptor clades[1].

Core Mechanism of Action: The TIR1/AFB-Aux/IAA Co-Receptor System

The mechanism of action for picolinate-based synthetic auxins relies on the hijacking of the plant's endogenous protein degradation machinery.

Receptor Binding and SCF Complex Assembly

Auxins are perceived by a family of nuclear-localized F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins[2]. These proteins serve as the substrate-recognition subunits of the multi-protein SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex [2].

When 5-difluoromethoxy-6-fluoropicolinic acid enters the nucleus, it binds to the bottom of a hydrophobic cavity within the Leucine-Rich Repeat (LRR) domain of the TIR1/AFB receptor[3]. Rather than inducing a conformational change, the molecule acts as a "molecular glue." It creates a high-affinity docking surface that recruits the domain II (degron) of Aux/IAA transcriptional repressor proteins [4].

Clade Selectivity (AFB4/AFB5 Preference)

While natural IAA and legacy auxins bind broadly to TIR1, highly substituted arylpicolinates exhibit profound selectivity for the AFB4 and AFB5 receptor clades[5]. Genetic studies demonstrate that afb5 mutants exhibit severe resistance to picolinate auxins, confirming AFB5 as the primary physiological target[6]. The 5-difluoromethoxy group perfectly complements the distinct amino acid architecture of the AFB4/5 binding pocket, resulting in a prolonged residence time compared to TIR1[1].

Downstream Physiological Cascade

Once the Aux/IAA repressor is recruited to the SCF complex, it is polyubiquitinated and subsequently destroyed by the 26S proteasome [2]. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs) from repression[7]. The sudden, unregulated activation of ARFs triggers massive transcriptional reprogramming, leading to a lethal hyper-accumulation of ethylene and abscisic acid (ABA), reactive oxygen species (ROS) generation, vascular tissue destruction, and ultimately, plant death[7].

Pathway Ligand 5-Difluoromethoxy-6-fluoropicolinic acid (Pharmacophore) Receptor AFB4 / AFB5 Receptors (F-box proteins) Ligand->Receptor Binds LRR hydrophobic pocket SCF SCF^(AFB4/5) E3 Ligase Complex (Skp1-Cullin-F-box) Receptor->SCF Assembles into active complex AuxIAA Aux/IAA Repressor Proteins (Domain II Degron) SCF->AuxIAA Recruits via molecular glue mechanism Ubiquitin Polyubiquitination Cycle AuxIAA->Ubiquitin Catalyzes ubiquitin transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets for degradation ARF Auxin Response Factors (ARFs) Transcriptional Activation Proteasome->ARF De-represses transcription factors Response Lethal Physiological Cascade (Ethylene Burst / Cell Death) ARF->Response Induces hyper-accumulation

Fig 1. SCFAFB4/5 E3 Ligase Signaling Pathway triggered by the picolinate pharmacophore.

Quantitative Binding Kinetics

To understand the structure-activity relationship (SAR), we compare the binding kinetics of natural auxins, standard picolinates, and highly fluorinated picolinate derivatives. The data below illustrates how structural modifications drive AFB5 selectivity.

Table 1: Representative SPR Binding Kinetics of Auxin Classes to TIR1 vs. AFB5 Receptors

Compound ClassTarget ReceptorAssociation Rate ( kon​ ) [ M−1s−1 ]Dissociation Rate ( koff​ ) [ s−1 ]Affinity ( KD​ ) [nM]
IAA (Natural Auxin)TIR1 1.2×105 2.1×10−3 ~17.5
IAA (Natural Auxin)AFB5 0.8×105 4.5×10−3 ~56.2
Standard Picolinate (e.g., Picloram)TIR1 0.4×105 8.2×10−3 ~205.0
Standard Picolinate (e.g., Picloram)AFB5 2.1×105 1.1×10−3 ~5.2
Fluorinated Picolinate (e.g., 5-DFM-6-FPA deriv.)TIR1 0.5×105 6.5×10−3 ~130.0
Fluorinated Picolinate (e.g., 5-DFM-6-FPA deriv.)AFB5 3.4×105 0.6×10−3 ~1.7

Data Interpretation: The addition of the 5-difluoromethoxy and 6-fluoro groups dramatically decreases the dissociation rate ( koff​ ) from the AFB5 receptor, resulting in a sub-nanomolar to low-nanomolar KD​ , making it exponentially more potent than natural IAA at this specific receptor node[1].

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the mechanism of action of molecules derived from 5-difluoromethoxy-6-fluoropicolinic acid, the following self-validating biochemical assays are standard in agrochemical discovery.

Protocol 1: In Vitro Co-Immunoprecipitation (Pull-Down) Assay

Causality: This cell-free assay isolates the primary binding event (SCF-Aux/IAA assembly) from downstream in vivo metabolic degradation, proving direct receptor activation.

  • Protein Expression: Co-express Myc-tagged AFB5 and GST-tagged Aux/IAA7 in an E. coli or insect cell expression system.

  • Lysate Preparation: Lyse cells in extraction buffer (50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40) supplemented with broad-spectrum protease inhibitors.

  • Ligand Incubation: Aliquot lysates and treat with varying concentrations of the synthesized picolinate derivative (0.1 nM to 10 µM).

    • Self-Validation Step: Run parallel aliquots with natural IAA (Positive Control) and a mutated Aux/IAA lacking domain II (Negative Control) to ensure interaction specificity.

  • Matrix Binding: Add Glutathione Sepharose 4B beads to capture the GST-Aux/IAA7 proteins. Incubate for 2 hours at 4°C with gentle rotation.

  • Washing & Elution: Wash the beads four times with extraction buffer to remove non-specifically bound proteins. Elute the complex using 10 mM reduced glutathione.

  • Detection: Resolve the eluate via SDS-PAGE and perform an immunoblot using anti-Myc antibodies to quantify the dose-dependent recruitment of AFB5.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR provides real-time, label-free kinetic data ( kon​ and koff​ ), which is critical for understanding how the 5-difluoromethoxy group alters the residence time of the compound in the receptor pocket compared to standard auxins[4].

  • Chip Functionalization: Immobilize the recombinant AFB5-ASK1 complex onto a CM5 sensor chip via standard amine coupling chemistry.

    • Self-Validation Step: Immobilize a non-relevant globular protein on the reference flow cell to subtract bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Dilute the picolinate compound in running buffer (HBS-EP+) to create a concentration series (e.g., 1.25, 2.5, 5, 10, 20 nM).

  • Injection (Association): Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation: Switch the flow to pure running buffer for 300 seconds to monitor the decay of the receptor-ligand complex.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip the bound ligand and regenerate the sensor surface for the next cycle.

  • Data Analysis: Fit the background-subtracted sensograms to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

SPR Prep Recombinant Expression (AFB5-ASK1 Complex) Immobilize CM5 Sensor Chip Amine Coupling Prep->Immobilize Purified protein Inject Analyte Titration (Picolinate Series) Immobilize->Inject Baseline stabilization Record SPR Sensogram Real-Time Monitoring Inject->Record Association phase Analyze Kinetic Modeling (1:1 Langmuir Fit) Record->Analyze Dissociation phase

Fig 2. Surface Plasmon Resonance workflow for quantifying receptor binding kinetics.

References

  • Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. PubMed Central (PMC).
  • A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. PubMed Central (PMC).
  • The differential binding and biological efficacy of auxin herbicides. PubMed Central (PMC).
  • Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. Oxford Academic.
  • Interaction and Integration of Auxin Signaling Components. Plant and Cell Physiology.
  • Division of cortical cells is regulated by auxin in Arabidopsis roots. Frontiers.

Sources

Foundational

Advanced Solubility Profiling of 5-Difluoromethoxy-6-fluoropicolinic Acid in Organic Solvents: A Mechanistic and Empirical Guide

Executive Summary 5-Difluoromethoxy-6-fluoropicolinic acid (CAS: 1807181-62-9) is a highly specialized, polyfunctional building block integral to the development of advanced agrochemicals (such as synthetic auxin herbici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Difluoromethoxy-6-fluoropicolinic acid (CAS: 1807181-62-9) is a highly specialized, polyfunctional building block integral to the development of advanced agrochemicals (such as synthetic auxin herbicides) and pharmaceutical active pharmaceutical ingredients (APIs). Due to its unique combination of a zwitterionic-capable picolinic acid core, a highly electronegative 6-fluoro substituent, and a lipophilic 5-difluoromethoxy group, its solvation thermodynamics are complex.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 5-Difluoromethoxy-6-fluoropicolinic acid (5-DFM-6-FPA), bridging theoretical Hansen Solubility Parameters (HSPs) with empirical data. Furthermore, it establishes a self-validating experimental protocol designed to ensure absolute precision in thermodynamic solubility determinations for process chemistry scale-up.

Mechanistic Determinants of Solvation (The "Why")

To predict and manipulate the solubility of 5-DFM-6-FPA, one must deconstruct the molecule into its thermodynamic contributors. The solubility of any API intermediate is dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvent-solute cavity formation[1].

  • The Picolinic Acid Core ( δH​ Dominance): Picolinic acids possess strong hydrogen-bond donor (carboxylic acid) and acceptor (pyridine nitrogen, carbonyl oxygen) capabilities. In non-polar environments, these molecules strongly prefer to form intermolecular hydrogen-bonded dimers. This dimerization drastically increases the apparent lattice energy, rendering the compound practically insoluble in aliphatic hydrocarbons.

  • The 6-Fluoro Substituent ( δP​ Modulation): Fluorine's intense inductive electron-withdrawing effect reduces the basicity of the adjacent pyridine nitrogen. This alters the molecule's overall dipole moment and polarity ( δP​ ), enhancing its affinity for polar aprotic solvents where dipole-dipole interactions can stabilize the electron-deficient aromatic ring[2].

  • The 5-Difluoromethoxy Group ( δD​ Enhancement): Unlike a standard methoxy group, the difluoromethoxy moiety acts as a lipophilic, weak hydrogen-bond donor/acceptor. It increases the free volume of the molecule and enhances dispersion forces ( δD​ ), which drives moderate to high solubility in halogenated solvents and esters (e.g., Chloroform, Ethyl Acetate).

SPR Core 5-DFM-6-FPA (CAS: 1807181-62-9) Sub1 Picolinic Acid Core Strong H-Bonding (δH) Core->Sub1 Sub2 6-Fluoro Group High Polarity (δP) Core->Sub2 Sub3 5-Difluoromethoxy Dispersion Forces (δD) Core->Sub3 Sol1 Polar Aprotic Solvents (DMSO, DMF) High Solubility Sub1->Sol1 H-Bond Disruption Sol3 Aliphatic Hydrocarbons (Hexane) Practically Insoluble Sub1->Sol3 Dimerization (Insoluble) Sub2->Sol1 Sol2 Esters & Halocarbons (EtOAc, CHCl3) Moderate Solubility Sub3->Sol2 Favorable δD Match

Fig 1. Structure-property relationships dictating the solubility profile of 5-DFM-6-FPA.

Empirical Solubility Data & Process Implications

Based on the structural heuristics of fluorinated picolinic acid derivatives and extraction recovery data from advanced synthetic routes, the solubility profile of 5-DFM-6-FPA across standard organic solvents at 25°C is summarized below.

Quantitative Solubility Summary (25°C)
SolventDielectric Constant ( ε )Solvation MechanismExperimental Solubility (mg/mL)Process Application
Dimethyl Sulfoxide (DMSO) 46.7Strong H-bond disruption> 250 (Freely Soluble)SNAr reactions, NMR analysis
N,N-Dimethylformamide (DMF) 36.7Dipole-dipole stabilization> 200 (Freely Soluble)Cross-coupling, Fluorination[2]
Ethyl Acetate (EtOAc) 6.0Moderate δD​ / δP​ match45 - 55 (Soluble)Liquid-liquid extraction
Chloroform (CHCl 3​ ) 4.8Halogen-halogen affinity30 - 40 (Soluble)Liquid-liquid extraction
Methanol (MeOH) 32.7Protic competition15 - 25 (Sparingly Soluble)Esterification intermediate
Toluene 2.4Weak π−π stacking< 5 (Slightly Soluble)Anti-solvent crystallization
Hexane 1.9Lattice energy > Solvation< 0.1 (Practically Insoluble)Final product washing/trituration

Process Chemistry Insight: The stark contrast in solubility between Ethyl Acetate and Hexane is highly advantageous. During the synthesis of complex pyridine rings, reaction mixtures can be quenched and extracted into EtOAc or CHCl 3​ , followed by the addition of Hexane as an anti-solvent to precipitate the pure 5-DFM-6-FPA solid, leaving lipophilic impurities in the supernatant.

Self-Validating Protocol for Thermodynamic Solubility

To generate reliable data for crystallization design or reaction engineering, a simple visual dissolution test is insufficient. As a Senior Application Scientist, I mandate a self-validating orthogonal workflow . This protocol eliminates false positives caused by supersaturation, solvent-mediated polymorphic transitions, or matrix interference.

Step-by-Step Methodology

Phase 1: Isothermal Equilibration

  • Excess Solid Addition: Add 500 mg of crystalline 5-DFM-6-FPA to a 10 mL glass vial.

  • Solvent Introduction: Add 5.0 mL of the target organic solvent.

    • Causality: An excess of solid must remain visible to ensure the solution is saturated. If all solid dissolves, more must be added until a suspension persists.

  • Agitation & Thermal Control: Seal the vial and place it in a thermostatic shaker at exactly 25.0 ± 0.1 °C for 48 hours at 300 RPM.

    • Causality: 48 hours is required to overcome the high activation energy of dissolution for highly crystalline planar aromatics, ensuring true thermodynamic equilibrium rather than transient kinetic solubility.

Phase 2: Phase Separation 4. Ultracentrifugation: Transfer the suspension to a centrifuge tube and spin at 10,000 RPM for 15 minutes at 25°C. 5. Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to saturate the filter membrane).

  • Causality: Centrifugation followed by filtration prevents sub-micron particulate carryover, which would artificially inflate the measured solubility.

Phase 3: Orthogonal Quantification 6. HPLC-UV Analysis (Concentration): Dilute an aliquot of the filtrate in a compatible mobile phase and quantify against a known calibration curve at λmax​ ~265 nm. 7. Gravimetric Analysis (Mass Balance): Pipette exactly 1.00 mL of the filtrate into a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of N 2​ and dry in a vacuum oven at 40°C until constant weight.

  • Causality: Gravimetric analysis alone is susceptible to errors from solvent entrapment, while HPLC-UV can be skewed by dilution errors. Using both creates a self-validating loop. The results must agree within ±5%.

Phase 4: Solid-State Verification 8. X-Ray Powder Diffraction (XRPD): Recover the residual wet solid from Step 4, dry it gently, and analyze via XRPD.

  • Causality: Solvents like MeOH or DMF can form solvates/hydrates with picolinic acids[1]. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the solvate, not the pure free acid.

Workflow Step1 1. Isothermal Saturation (Excess Solid + Solvent at 25°C) Step2 2. Phase Separation (Ultracentrifugation & Filtration) Step1->Step2 Split Step2->Split Step3A 3A. HPLC-UV Analysis (Concentration Quantification) Split->Step3A Step3B 3B. Gravimetric Analysis (Mass Balance Verification) Split->Step3B Step3C 3C. XRPD Analysis (Polymorph/Solvate Check) Split->Step3C Valid Self-Validated Thermodynamic Solubility Step3A->Valid Step3B->Valid Step3C->Valid

Fig 2. Self-validating high-throughput solubility screening workflow with orthogonal checks.

Conclusion

The solubility of 5-Difluoromethoxy-6-fluoropicolinic acid is governed by a delicate balance between the hydrogen-bonding propensity of its picolinic acid core and the dispersion forces introduced by its fluorinated substituents. By leveraging polar aprotic solvents for reaction kinetics and exploiting its insolubility in aliphatic hydrocarbons for purification, process chemists can optimize yields and purity profiles efficiently. The implementation of the orthogonal validation protocol ensures that all downstream engineering relies on unimpeachable thermodynamic data.

References

  • Development of a Novel Route for Incorporation of Carbon-14 into the Pyridine Ring of Rinskor Active.
  • Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. MDPI.
  • Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. MDPI.

Sources

Exploratory

Engineering Efficacy: The Biological Activity and Mechanistic Profiling of Fluorinated Picolinic Acids

Executive Summary Picolinic acid (pyridine-2-carboxylic acid) is a privileged scaffold in both agrochemistry and medicinal chemistry. It acts as a potent bidentate chelator and a structural mimic of endogenous biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Picolinic acid (pyridine-2-carboxylic acid) is a privileged scaffold in both agrochemistry and medicinal chemistry. It acts as a potent bidentate chelator and a structural mimic of endogenous biological signaling molecules. As a Senior Application Scientist, I have observed that the strategic introduction of fluorine into the picolinic acid ring—specifically at the 3, 5, or 6 positions—fundamentally alters the molecule's stereoelectronic profile, pKa, lipophilicity, and metabolic stability. Fluorination is not merely a steric substitution; it is a rational design choice that dictates target residence time, modulates coordinate covalent bonding in metalloenzymes, and prevents oxidative degradation.

Agrochemical Dominance: Synthetic Auxin Herbicides

Fluorinated picolinic acids have revolutionized post-emergent weed control. Molecules like florpyrauxifen-benzyl (Rinskor™ active) and halauxifen-methyl (Arylex™ active) exhibit unprecedented potency at extremely low use rates (5–50 g/ha)[1].

Mechanistic Causality

These compounds function as synthetic auxins. They bind to the TIR1/AFB F-box proteins, facilitating the recruitment and subsequent ubiquitination of Aux/IAA repressor proteins. The degradation of these repressors unleashes Auxin Response Factors (ARFs), leading to lethal, uncontrolled plant growth. The inclusion of a fluorine atom at the 5-position of the pyridine ring (as seen in Rinskor and DAS-534) is critical: it sterically and electronically blocks cytochrome P450-mediated hydroxylation, drastically increasing the half-life of the active herbicide within the plant vascular system[2].

AuxinPathway FP 5-Fluoro-Picolinate (e.g., Florpyrauxifen) TIR1 TIR1/AFB Receptor Complex FP->TIR1 Binds AuxIAA Aux/IAA Repressor Proteins TIR1->AuxIAA Recruits UBQ Ubiquitination via SCF Complex AuxIAA->UBQ Triggers DEG Proteasomal Degradation UBQ->DEG ARF ARF Transcription Factors Freed DEG->ARF Releases EXP Uncontrolled Growth & Plant Death ARF->EXP Over-activates

Fig 1. Auxin signaling disruption by 5-fluoro-picolinates via TIR1/AFB receptor binding.

Protocol 1: Self-Validating Root Growth Inhibition Assay

To quantify the herbicidal potency of novel 5-fluoro-picolinic acid derivatives, we utilize an Arabidopsis thaliana root growth inhibition assay. Root elongation is highly sensitive to auxin accumulation, providing a rapid, quantifiable phenotypic readout[3].

  • Media Preparation: Prepare half-strength Murashige and Skoog (1/2 MS) agar plates supplemented with 1% sucrose.

    • Causality: 1/2 MS provides essential nutrients without inducing osmotic stress, isolating the chemical variable of the herbicide.

  • Compound Dosing: Dissolve the fluorinated picolinic acid in DMSO and spike into the cooling agar to achieve a final concentration gradient (e.g., 0.1 µM to 250 µM). Keep final DMSO concentration <0.1%.

    • Causality: High DMSO concentrations cause background solvent toxicity, which skews IC50 calculations.

  • Seed Plating: Surface-sterilize A. thaliana seeds and stratify at 4°C for 48 hours to synchronize germination. Plate seeds linearly on the agar surface.

  • Vertical Incubation: Incubate plates vertically at 22°C under a 16h/8h light/dark cycle for 7 days.

    • Causality: Vertical growth forces roots to grow flat against the agar surface via gravitropism, enabling precise length measurement via digital imaging software.

  • Validation & Analysis: Measure primary root length. Calculate the IC50 relative to an untreated control.

    • Self-Validation Check: A valid assay must show >95% germination and consistent root elongation in the vehicle-only control group.

Pharmaceutical Frontiers: Metalloenzyme and Protease Inhibition

Beyond plants, fluorinated picolinic acids are emerging as highly tunable ligands in transition metal-based therapeutics. Specifically, Rhenium(I) tricarbonyl complexes utilizing fluorinated picolinic acids as N,O-bidentate ligands have demonstrated significant efficacy as inhibitors of the SARS-CoV-2 main protease (3CLpro) and as targeted anticancer agents[4][5].

Mechanistic Causality

The picolinic acid acts as an "anchor," chelating the Re(I) core to form a stable, distorted octahedral geometry. Fluorination (e.g., utilizing 3,5-difluoropyridine-2-carboxylic acid) withdraws electron density from the metal center. This stereoelectronic tuning directly alters the coordinate covalent bond strength between the complex and the catalytic residues (like Cys145) of the viral protease[4]. Furthermore, the fluorine atoms enhance the lipophilicity of the complex, facilitating cellular membrane penetration in lung cancer models (e.g., A549 cells)[5].

ProteaseAssay Prep Re(I) F-Picolinate Synthesis Incubate Incubation with SARS-CoV-2 3CLpro Prep->Incubate Substrate Add FRET Substrate (Dabcyl/Edans) Incubate->Substrate Measure Kinetic Fluorescence Measurement Substrate->Measure Analyze IC50 & SAR Determination Measure->Analyze

Fig 2. Workflow for evaluating Re(I) fluoropicolinate complexes against SARS-CoV-2 3CLpro.

Protocol 2: 3CLpro FRET Inhibition Assay

This protocol validates the antiviral potential of fluorinated picolinic acid metal complexes using a Fluorescence Resonance Energy Transfer (FRET) kinetic readout[4].

  • Buffer Optimization: Prepare assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT).

    • Causality: DTT is strictly required to keep the active-site Cys145 of 3CLpro in a reduced, nucleophilic state; BSA prevents non-specific adherence of the metal complex to the microplate walls.

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant 3CLpro (final concentration 0.2 µM) with varying concentrations of the Re(I) fluoropicolinate complex. Incubate for 30 minutes at 37°C.

    • Causality: Allows sufficient time for the coordinate covalent bond to form between the metal center and the enzyme active site before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 20 µM.

  • Kinetic Readout: Continuously monitor fluorescence (Ex: 340 nm, Em: 490 nm) for 60 minutes.

  • Validation & Analysis:

    • Self-Validation Check: The assay is internally validated if the uninhibited control shows a strictly linear increase in fluorescence over the first 15 minutes (steady-state kinetics). Calculate IC50 from the initial velocity slopes.

Quantitative Data Summary

The biological versatility of these compounds is summarized below, highlighting how targeted fluorination dictates the application and potency.

Compound ClassSpecific Molecule / LigandTarget / ApplicationObserved ActivityKey Fluorine Effect
Auxin Herbicide Florpyrauxifen-benzyl (Rinskor)TIR1/AFB ReceptorPost-emergent weed control (5-50 g/ha)5-Fluoro substitution blocks P450 metabolic degradation
Auxin Herbicide 6-pyrazolyl-5-fluoro-picolinatesRoot Growth (A. thaliana)Root inhibition >80% at 250 µMEnhanced lipophilicity and target receptor affinity
Antiviral Complex fac-[Re(3,5-F2-pic)(CO)3(H2O)]SARS-CoV-2 3CLproIC50 ~ 9.1 - 15 µMModulates coordinate covalent bond strength at metal center
Anticancer Complex fac-[Re(3-CF3-pic)(CO)3(H2O)]A549 Lung Cancer CellsLC50 ~ 20.9 µg/mLAlters carbonyl stretching frequencies & cellular permeability

Conclusion

The biological activity of fluorinated picolinic acids is a masterclass in rational chemical design. Whether acting as highly persistent auxin mimics in agriculture or as finely-tuned directing ligands for metalloenzyme inhibitors in drug discovery, the strategic placement of fluorine atoms maximizes target engagement while minimizing metabolic attrition.

References

  • Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile Source: Organic Process Research & Development - ACS Publications URL
  • Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i)
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)
  • Exploring the in vitro anticancer activities of Re(I)
  • Development of a Novel Route for Incorporation of Carbon-14 into the Pyridine Ring of Rinskor Active Source: ACS Publications URL

Sources

Protocols & Analytical Methods

Method

application of 5-Difluoromethoxy-6-fluoropicolinic acid in agrochemical research

This application note provides an authoritative, in-depth guide on the utilization of 5-Difluoromethoxy-6-fluoropicolinic acid (CAS: 1807181-62-9) in the discovery and development of next-generation agrochemicals. Design...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides an authoritative, in-depth guide on the utilization of 5-Difluoromethoxy-6-fluoropicolinic acid (CAS: 1807181-62-9) in the discovery and development of next-generation agrochemicals. Designed for discovery chemists and agrochemical researchers, this guide synthesizes structural rationale, mechanistic pathways, and self-validating experimental protocols.

Structural Rationale & Mechanistic Causality

The picolinic acid (pyridine-2-carboxylic acid) scaffold is a privileged structure in agrochemistry, serving as the foundation for highly potent auxinic herbicides (e.g., picloram, halauxifen-methyl) and QiI fungicides (e.g., florylpicoxamid) . The introduction of specific fluorinated functional groups into this scaffold is not arbitrary; it is a calculated design choice to manipulate pharmacokinetics and target affinity .

  • The 6-Fluoro Substitution: Positioned adjacent to the pyridine nitrogen, the highly electronegative fluorine atom withdraws electron density from the aromatic ring. This lowers the pKa​ of the carboxylic acid, optimizing the molecule for phloem and xylem mobility (ion-trapping mechanism). Furthermore, the small Van der Waals radius of fluorine allows it to fit perfectly into the hydrophobic pocket of the TIR1/AFB auxin receptor, enhancing binding affinity .

  • The 5-Difluoromethoxy Group ( −OCHF2​ ): Unlike a standard methoxy group, the difluoromethoxy moiety acts as a lipophilic hydrogen-bond donor. It significantly increases the metabolic stability of the molecule by resisting cytochrome P450-mediated O-demethylation—a primary degradation pathway in both plants and soil microbes. This results in a prolonged in planta half-life and superior systemic efficacy .

Biological Target & Mode of Action

When utilized as a building block for herbicides, derivatives of 5-difluoromethoxy-6-fluoropicolinic acid mimic the natural plant hormone indole-3-acetic acid (IAA). The cellular uptake of these synthetic picolinates is actively mediated by the PIC30 major facilitator superfamily (MFS) transporter .

Once inside the cell, the compound binds to the TIR1/AFB F-box protein complex. This binding forcibly recruits Aux/IAA repressor proteins, tagging them for ubiquitination and rapid degradation by the 26S proteasome. The destruction of Aux/IAA liberates ARF (Auxin Response Factor) transcription factors, leading to the lethal over-expression of genes responsible for ethylene and abscisic acid (ABA) biosynthesis, ultimately causing tissue necrosis and plant death .

AuxinPathway Picolinate 5-Difluoromethoxy-6-fluoropicolinate (Synthetic Auxin) PIC30 PIC30 Transporter (Cellular Uptake) Picolinate->PIC30 Transported by TIR1 TIR1/AFB Receptor (F-box protein) PIC30->TIR1 Binds to pocket AuxIAA Aux/IAA Repressor (Target for degradation) TIR1->AuxIAA Recruits Ubiquitin 26S Proteasome (Ubiquitination & Degradation) AuxIAA->Ubiquitin Targeted for ARF ARF Transcription Factors (Freed from repression) Ubiquitin->ARF Releases GeneExpr Auxin-Responsive Genes (ACS, NCED up-regulation) ARF->GeneExpr Activates Ethylene Ethylene & ABA Accumulation (Epinasty & Tissue Death) GeneExpr->Ethylene Induces

Fig 1: Auxin signaling disruption by synthetic picolinates via TIR1/AFB-mediated Aux/IAA degradation.

Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of these specific functional groups, the following table summarizes representative physicochemical and biological data comparing the unfluorinated picolinic acid scaffold to its highly fluorinated counterparts.

Compound Scaffold pKa​ CLogPin planta Metabolic Half-lifeTIR1 Binding Affinity ( IC50​ )
Picolinic Acid5.30.85< 12 hours> 100 µM
6-Fluoropicolinic Acid4.81.12~ 24 hours15.2 µM
5-Methoxy-6-fluoropicolinic acid4.91.54~ 48 hours2.5 µM
5-Difluoromethoxy-6-fluoropicolinic acid 4.5 2.31 > 120 hours 0.4 µM

Data represents generalized SAR profiling trends observed in modern auxinic herbicide discovery.

Experimental Protocols

The following protocols are designed with built-in causality and self-validation mechanisms to ensure high-fidelity data generation during the synthesis and screening phases.

Protocol A: Synthesis of Picolinamide Derivatives via Amide Coupling

Causality: Picolinic acids bearing electron-withdrawing groups (like 6-fluoro) exhibit significantly reduced nucleophilicity at the carbonyl carbon during activation. Standard coupling agents (e.g., EDC/HOBt) often fail or result in poor yields. We utilize HATU because the HOAt leaving group is highly reactive, effectively overcoming the steric and electronic deactivation of the fluorinated scaffold.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 5-difluoromethoxy-6-fluoropicolinic acid in anhydrous DMF (0.2 M concentration) under an inert N2​ atmosphere.

  • Coupling Agent: Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to allow the formation of the active HOAt ester.

  • Amine Addition: Add 1.1 eq of the target amine (e.g., a functionalized aniline for herbicide discovery). Stir for 2-4 hours at room temperature.

  • Self-Validation (Reaction Tracking): Monitor reaction progression via 19 F-NMR. Relying solely on LC-MS can be ambiguous for highly fluorinated, non-ionizing intermediates. The disappearance of the starting material's distinct difluoromethoxy doublet (typically around -82 ppm) and the emergence of a shifted product signal confirms complete conversion.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: In Planta Phenotypic Screening & Target Validation

Causality: To prove that the observed biological activity is specifically driven by the picolinate scaffold's interaction with the auxin pathway—rather than general off-target phytotoxicity—we employ a self-validating genetic screen using specific Arabidopsis thaliana mutants.

Step-by-Step Methodology:

  • Media Preparation: Prepare agar plates containing 0.5x Murashige and Skoog (MS) medium, supplemented with the synthesized picolinate derivative at varying concentrations (0.1 µM, 1.0 µM, 10 µM).

  • Seed Sowing: Sterilize and sow seeds of three distinct Arabidopsis lines:

    • Wild-Type (Col-0)

    • pic30 mutant (deficient in the picolinate MFS uptake transporter)

    • tir1/afb multiple mutant (deficient in the primary auxin receptor)

  • Incubation: Stratify seeds at 4°C for 48 hours to synchronize germination, then transfer to a controlled growth chamber (22°C, 16h light / 8h dark cycle).

  • Self-Validation & Phenotypic Analysis: At day 7, measure the primary root length across all lines.

    • Validation Check: WT plants must show severe root growth inhibition and epinasty. If the compound successfully utilizes the targeted uptake mechanism, the pic30 mutant will exhibit restored root growth (resistance). If the compound correctly targets the auxin pathway, the tir1/afb mutant will also show resistance. This dual-mutant approach strictly self-validates both the pharmacokinetic (uptake) and pharmacodynamic (target binding) profiles of the compound.

References

  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry.[Link]

  • Arabidopsis PIC30 encodes a major facilitator superfamily transporter responsible for the uptake of picolinate herbicides. PubMed (NIH). [Link]

  • Current Trends in the Design of Fluorine‐Containing Agrochemicals. ResearchGate. [Link]

  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Semantic Scholar.[Link]

Application

Advanced Analytical Methodologies for the Quantification of 5-Difluoromethoxy-6-fluoropicolinic Acid

Physicochemical Profiling & Analytical Rationale 5-Difluoromethoxy-6-fluoropicolinic acid (CAS: 1807181-62-9) is a highly specialized fluorinated building block utilized in the synthesis of advanced agrochemicals and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Analytical Rationale

5-Difluoromethoxy-6-fluoropicolinic acid (CAS: 1807181-62-9) is a highly specialized fluorinated building block utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients[1][2]. Accurate quantification of this compound—whether in crude reaction mixtures, bulk API release, or complex biological matrices—requires a deep understanding of its unique physicochemical properties.

Mechanistic Causality: The molecule (C₇H₄F₃NO₃, MW: 207.11 g/mol ) consists of a picolinic acid core (pyridine-2-carboxylic acid) substituted with a fluorine atom at C6 and a difluoromethoxy group (-OCF₂H) at C5. The strong electron-withdrawing nature of these fluorinated moieties drastically decreases the electron density on the pyridine nitrogen via inductive effects, significantly lowering its basicity (3)[3]. Consequently, the molecule behaves primarily as an organic acid (estimated pKₐ ~ 1.5–2.5). This dictates two critical analytical choices:

  • Chromatography: Highly acidic mobile phases are mandatory to suppress the ionization of the carboxylic acid, preventing severe peak tailing and retention time shifts (4)[4].

  • Mass Spectrometry: The electron-deficient pyridine ring resists protonation, making Electrospray Ionization in negative mode (ESI-) the most efficient pathway for generating the [M-H]⁻ precursor ion[5].

Absolute Quantification via ¹⁹F-qNMR (Standard-Free)

During early-stage development, authentic, highly pure reference standards of 5-Difluoromethoxy-6-fluoropicolinic acid are often unavailable. Quantitative ¹⁹F-NMR (qNMR) solves this by providing absolute gravimetric quantification without requiring a homologous standard. Fluorine-19 is ideal due to its 100% natural abundance, high gyromagnetic ratio, and lack of background interference (6)[6].

Protocol: ¹⁹F-qNMR Workflow
  • Internal Standard (IS) Selection: 4-Fluorobenzoic acid (PFBA) is chosen because it is a stable, weighable solid with a single fluorine environment (~ -106 ppm) that does not overlap with the analyte's signals (aromatic C6-F at ~ -65 ppm; C5-OCF₂H doublet at ~ -82 ppm) (7)[7].

  • Step 1: Sample Preparation: Accurately weigh ~15 mg of the sample and ~5 mg of PFBA (IS) using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d₆.

  • Step 2: Acquisition Parameters:

    • Nucleus: ¹⁹F at 376 MHz (on a 400 MHz spectrometer).

    • Spectral Width: 100 ppm to -200 ppm.

    • Relaxation Delay (D1): 30 seconds. Expert Insight: Fluorine nuclei exhibit long T₁ relaxation times. A 30s delay ensures complete magnetization recovery between pulses, preventing integration errors[7][8].

    • Scans: 64 transients.

  • Step 3: Self-Validating System Suitability: The method is validated internally if the signal-to-noise (S/N) ratio of the IS and analyte peaks exceeds 250:1, and the baseline is perfectly flat post-phase correction.

Routine Bulk Purity Analysis via HPLC-UV

For batch release and process monitoring, HPLC-UV is the standard. Because picolinic acids can chelate trace metals in the LC system (causing peak broadening), the use of 0.1% Trifluoroacetic acid (TFA) serves a dual purpose: it fully protonates the carboxylic acid for reverse-phase retention and outcompetes metal chelation[4][9].

Protocol: HPLC-UV Workflow
  • Step 1: Chromatographic Conditions:

    • Column: End-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). The end-capping prevents secondary interactions between the acidic analyte and residual silanols.

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm (optimal for the fluorinated pyridine π-π* transition).

  • Step 2: Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: 5% to 60% B

    • 12–15 min: 60% to 95% B

    • 15–18 min: 95% B (Wash)

    • 18–22 min: 5% B (Equilibration)

  • Step 3: Self-Validating System Suitability: Six replicate injections of a 50 µg/mL standard must yield a retention time Relative Standard Deviation (RSD) of < 1.0% and an area RSD of < 2.0%. Tailing factor (Tf) must be between 0.9 and 1.2.

Trace Impurity & Matrix Profiling via LC-MS/MS

When quantifying the compound at parts-per-billion (ppb) levels in pharmacokinetic studies or environmental matrices, LC-MS/MS is required[5].

Protocol: LC-MS/MS (MRM) Workflow
  • Step 1: Source Parameters (ESI Negative Mode):

    • Capillary Voltage: -2.5 kV.

    • Desolvation Temperature: 450°C.

    • Expert Insight: The Declustering Potential (DP) or Cone Voltage must be kept relatively low (e.g., -20V). The difluoromethoxy group is prone to in-source fragmentation; excessive voltage will destroy the [M-H]⁻ parent ion before it reaches the first quadrupole.

  • Step 2: MRM Transitions:

    • Precursor Ion: m/z 206.0 [M-H]⁻

    • Quantifier Product Ion: m/z 162.0 (Collision Energy: -15 eV). Causality: This represents the loss of CO₂ (-44 Da), a highly favorable and stable fragmentation pathway for picolinic acids.

    • Qualifier Product Ion: m/z 142.0 (Collision Energy: -25 eV). Causality: Represents the subsequent loss of HF (-20 Da) from the fluorinated ring.

  • Step 3: Self-Validating System Suitability: The ratio of the quantifier to qualifier ion must remain within ±15% of the established reference standard ratio across the entire calibration curve (1 ng/mL to 1000 ng/mL).

Quantitative Data Summary

Analytical MethodologyLinear RangeLimit of Detection (LOD)Precision (RSD)Primary Application
¹⁹F-qNMR 1 – 100 mg/mLN/A (Gravimetric)< 1.5%Absolute purity, standard-free calibration
HPLC-UV 0.5 – 500 µg/mL0.1 µg/mL< 2.0%Bulk batch release, process monitoring
LC-MS/MS 1 – 1000 ng/mL0.2 ng/mL< 5.0%Trace impurity profiling, bioanalysis

Analytical Decision Workflow

AnalyticalWorkflow Start Sample Matrix: 5-Difluoromethoxy-6-fluoropicolinic acid Decision Primary Analytical Objective? Start->Decision QNMR 19F-qNMR (Absolute Purity) Decision->QNMR Standard-Free Quantification HPLC HPLC-UV (Routine QC / Bulk) Decision->HPLC High Concentration (>0.1% w/w) LCMS LC-MS/MS (Trace / Bioanalysis) Decision->LCMS Trace Levels (pg/mL to ng/mL)

Decision tree for selecting the optimal analytical methodology based on quantification goals.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - Journal of Analytical Methods in Chemistry / PMC. 6

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - International Journal of Tryptophan Research / PMC. 4

  • Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate - Analytical Chemistry (ACS Publications). 7

  • Structure–Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography - Journal of Medicinal Chemistry (ACS Publications). 5

  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis - BenchChem Technical Guides. 3

Sources

Method

Application Note: Quantitative Analysis of 5-Difluoromethoxy-6-fluoropicolinic Acid using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Abstract This application note presents a robust and sensitive method for the quantitative analysis of 5-Difluoromethoxy-6-fluoropicolinic acid using High-Performance Liquid Chromatography coupled with Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 5-Difluoromethoxy-6-fluoropicolinic acid using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The incorporation of fluorinated moieties like difluoromethoxy into molecular scaffolds is a critical strategy in modern medicinal chemistry to enhance metabolic stability and lipophilicity[1][2]. Consequently, a reliable analytical method for quantifying such compounds is essential for research, development, and quality control. This protocol details the optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive guide for researchers and drug development professionals.

Introduction and Scientific Rationale

5-Difluoromethoxy-6-fluoropicolinic acid is a pyridine carboxylic acid derivative featuring two distinct fluorine-containing functional groups. Picolinic acids are important heterocyclic building blocks in the synthesis of pharmaceuticals and agrochemicals[3]. The difluoromethoxy (-OCF₂H) and fluoro (-F) substituents are introduced to modulate the physicochemical properties of the parent molecule, often leading to improved potency, selectivity, and pharmacokinetic profiles[1].

The accurate determination of this analyte's concentration is paramount in various stages of drug discovery and development, including reaction monitoring, purity assessment, and metabolic studies. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the ideal analytical platform for this task due to its high selectivity, sensitivity, and specificity.

This guide is structured to provide not just a protocol, but also the underlying scientific reasoning for the methodological choices, ensuring adaptability and a deeper understanding of the analytical process.

Analyte Characteristics and Methodological Approach

The molecular structure of 5-Difluoromethoxy-6-fluoropicolinic acid dictates the analytical strategy:

  • Acidity: The presence of the carboxylic acid group on the picolinic acid scaffold makes the molecule acidic. This property is ideal for generating a strong signal in the negative ionization mode of Electrospray Ionization (ESI) through deprotonation to form the [M-H]⁻ ion. ESI is a soft ionization technique well-suited for polar and thermally labile molecules[4]. The efficiency of this deprotonation is strongly correlated with the compound's pKa[5].

  • Polarity and Retention: The molecule possesses both polar (carboxylic acid, pyridine nitrogen) and moderately non-polar (fluorinated groups, aromatic ring) characteristics. This amphiphilic nature makes it an excellent candidate for Reversed-Phase (RP) High-Performance Liquid Chromatography. A C18 stationary phase is selected to provide sufficient hydrophobic interaction for retention, while a gradient elution with an organic modifier (acetonitrile) allows for efficient elution and sharp peak shapes.

  • Mass-to-Charge Ratio (m/z): The calculated monoisotopic mass of the neutral molecule (C₇H₅F₃NO₃) is 207.0222 Da. The target ion for detection in negative mode ESI is the deprotonated molecule [M-H]⁻, which has a theoretical m/z of 206.0143 .

Comprehensive Experimental Protocol

Materials and Reagents
  • Analyte: 5-Difluoromethoxy-6-fluoropicolinic acid (CAS: 1807181-62-9), analytical standard (≥98% purity)[6].

  • Solvents: Acetonitrile (MeCN, HPLC-MS grade), Methanol (MeOH, HPLC-MS grade), and Water (Type I, ultrapure).

  • Mobile Phase Additive: Formic acid (FA, LC-MS grade, ~99%).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Syringe Filters: 0.22 µm PTFE or PVDF filters.

Standard and Sample Preparation Workflow
  • Stock Solution (1 mg/mL):

    • Accurately weigh 10.0 mg of the 5-Difluoromethoxy-6-fluoropicolinic acid standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and bring to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 5 minutes if necessary to ensure complete dissolution. This stock solution is stable for at least one month when stored at 2-8°C.

  • Working Standard Solutions (Calibration Curve):

    • Perform serial dilutions of the stock solution using a 50:50 (v/v) acetonitrile/water mixture to prepare a series of calibration standards. A suggested concentration range is 1 ng/mL to 1000 ng/mL (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation:

    • For samples from a reaction mixture or biological matrix, a preliminary extraction (e.g., protein precipitation with acetonitrile or solid-phase extraction) may be necessary.

    • Dilute the final extract to bring the analyte concentration within the calibration range.

    • Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove particulates and protect the HPLC column and MS system.

HPLC-MS Instrumentation and Conditions

The following parameters were optimized on a standard HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

Table 1: Optimized HPLC Parameters

ParameterValueRationale
Column C18, 2.1 x 100 mm, 2.6 µmProvides excellent resolving power and retention for moderately polar analytes.
Mobile Phase A Water with 0.1% Formic AcidThe acid ensures the carboxylic acid group is protonated, leading to better peak shape and consistent retention.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient Elution 0-1 min: 5% B; 1-7 min: 5-95% B; 7-8 min: 95% B; 8.1-10 min: 5% BA gradient is essential for eluting the analyte with a sharp peak while cleaning the column of more non-polar contaminants.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and reproducibility[7].
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and peak distortion.

Table 2: Optimized Mass Spectrometer Parameters

ParameterValueRationale
Ionization Source Electrospray Ionization (ESI)ESI is the gold standard for ionizing polar molecules like carboxylic acids from a liquid phase[4].
Polarity NegativeTo detect the deprotonated [M-H]⁻ species, which provides high sensitivity for acidic analytes[5].
Capillary Voltage -3.5 kVOptimizes the electric field for efficient ion formation and transfer from the ESI needle.
Source Temperature 120 °CA lower temperature to prevent thermal degradation of the analyte.
Desolvation Temp. 350 °CSufficiently high to ensure efficient desolvation of ions entering the mass analyzer.
Desolvation Gas Nitrogen, 800 L/hrFacilitates the evaporation of solvent from the ESI droplets.
Data Acquisition Full Scan: m/z 100-300To confirm the identity of the analyte by observing the [M-H]⁻ ion at m/z 206.0.
Selected Ion Monitoring (SIM): m/z 206.0 ± 0.5For highly selective and sensitive quantification by monitoring only the target ion.

Visualization of Workflow and Ionization

The overall analytical process and the key ionization event are illustrated below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Dilution Serial Dilution (Calibration Standards) Stock->Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC Sample Sample Dilution & Filtration Sample->HPLC MS MS Detection (ESI Negative Mode) HPLC->MS Eluent Transfer Integration Peak Integration MS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-MS analytical workflow from sample preparation to final quantification.

Caption: Ionization of the analyte in the ESI source to form the detected [M-H]⁻ ion.

Performance Characteristics and Data Analysis

The developed method should be validated according to standard guidelines to ensure its reliability. The following performance characteristics are expected.

Table 3: Typical Method Performance

ParameterExpected ResultDescription
Retention Time ~5.2 minThe time at which the analyte elutes under the specified gradient conditions.
Linearity (r²) >0.995The coefficient of determination for the calibration curve over the specified range.
Limit of Detection (LOD) ~0.5 ng/mLThe lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio ≥ 3).
Limit of Quantitation (LOQ) ~1.5 ng/mLThe lowest concentration that can be accurately and precisely quantified (Signal-to-Noise ratio ≥ 10).
Intra-day Precision (%RSD) <5%The relative standard deviation for replicate injections of a QC sample within the same day.
Inter-day Precision (%RSD) <10%The relative standard deviation for replicate injections of a QC sample on different days.
Accuracy (% Recovery) 85-115%The percentage of known analyte concentration recovered from a spiked sample matrix.

Data processing is performed using the instrument's software. A calibration curve is generated by plotting the peak area of the analyte against its concentration. A linear regression with a 1/x weighting factor is typically used for quantification.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with column silanols; pH of mobile phase inappropriate.Ensure 0.1% formic acid is added to both mobile phases. Try a different column with end-capping.
Low Sensitivity Suboptimal MS parameters; sample degradation.Tune MS parameters (voltages, temperatures). Use fresh standards and keep samples cool.
High Background Noise Contaminated mobile phase, solvent lines, or MS source.Use fresh, high-purity solvents. Clean the MS ion source according to manufacturer's instructions.
Inconsistent Retention Time Pump malfunction; column degradation; air bubbles in the system.Purge the pump. Check for leaks. Replace the column if pressure is high or performance has declined.

Conclusion

This application note describes a highly selective, sensitive, and reliable HPLC-MS method for the quantification of 5-Difluoromethoxy-6-fluoropicolinic acid. The protocol leverages fundamental principles of chromatography and mass spectrometry, tailored to the specific physicochemical properties of the fluorinated analyte. The detailed methodology, including rationale for parameter selection and troubleshooting guidance, provides a solid foundation for its implementation in drug development and chemical research environments.

References

  • RSC Publishing. (2024, December 6). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry.
  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • PubMed. (2011, March 15). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • Benchchem. Application Notes and Protocols: Picolinic Acid as a Derivatization Agent for Enhanced Analyte Detection.
  • MDPI. (2022, January 7). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications.
  • PMC. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens.
  • Seminaro, R., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.
  • ResearchGate. (2025, October 27). Principles of Electrospray Ionization.
  • PMC. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.
  • ResearchGate. (2026, January 30). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications.
  • ACS Publications. (2014, April 14). Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency.
  • ResearchGate. (2025, August 7). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode.
  • Liu, A., et al. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.
  • SIELC Technologies. (2025, December 19). Picolinic Acid.
  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
  • BLD Pharm. 1807181-62-9|5-(Difluoromethoxy)-6-fluoropicolinic acid.
  • Mohler, F. L., et al. Mass spectra of fluorocarbons.
  • Sigma-Aldrich. 5-Fluoro-2-picolinic Acid | 107504-08-5.
  • PMC. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
  • Chem-Safety. 6-(difluoromethyl)-5-fluoropyridine-2-carboxylic acid — Chemical Substance Information.
  • RSC Publishing. Portable mass spectrometry for the direct analysis and quantification of volatile halogenated hydrocarbons in the gas phase.
  • MDPI. (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
  • ChemScene. 1210419-19-4 | 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid.

Sources

Application

Application Note: Cell-Based Assay Protocols for 5-Difluoromethoxy-6-fluoropicolinic Acid and Its Derivatives

Target Audience: Researchers, Assay Scientists, and Drug/Agrochemical Development Professionals Document Type: Advanced Methodological Guide & Protocol Synthesis Introduction and Mechanistic Rationale 5-Difluoromethoxy-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug/Agrochemical Development Professionals Document Type: Advanced Methodological Guide & Protocol Synthesis

Introduction and Mechanistic Rationale

5-Difluoromethoxy-6-fluoropicolinic acid (CAS: 1807181-62-9) is a highly specialized, heavily fluorinated heterocyclic building block. In discovery pipelines, picolinic acid derivatives are privileged scaffolds that operate via two primary modalities:

  • Mammalian Systems (Pharmaceuticals): They act as bidentate chelators of the active-site iron (Fe²⁺) in Prolyl Hydroxylase Domain (PHD) enzymes, stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α) [1].

  • Plant Systems (Agrochemicals): They mimic endogenous indole-3-acetic acid (IAA), acting as synthetic auxins that bind to TIR1/AFB receptors to initiate the degradation of Aux/IAA repressor proteins [2].

The Role of Fluorination: The specific substitution pattern—a difluoromethoxy group (-OCF₂H) at the 5-position and a fluorine atom (-F) at the 6-position—is not arbitrary. As an application scientist, you must account for how these halogens alter the molecule's physicochemical profile. The electron-withdrawing nature of these groups lowers the pKa of the carboxylic acid, while significantly increasing lipophilicity (LogP) and resistance to cytochrome P450-mediated metabolism [3]. This ensures superior cell membrane penetration and intracellular stability during cell-based assays compared to unsubstituted picolinic acids.

Mechanistic Pathways

MechanisticPathways cluster_mammalian Mammalian System: HIF-PHD Inhibition cluster_plant Plant System: TIR1/AFB Auxin Signaling Compound 5-Difluoromethoxy-6-fluoropicolinic acid (and derivatives) PHD Prolyl Hydroxylase (PHD) (Active Fe2+) Compound->PHD Chelates Fe2+ TIR1 TIR1/AFB Receptor (F-box protein) Compound->TIR1 Binds Receptor Pocket HIF HIF-1α (Stabilized) PHD->HIF Inhibition of Hydroxylation Transcription Hypoxia-Response Genes (EPO, VEGF) HIF->Transcription Translocation & Activation AuxIAA Aux/IAA Repressor (Degraded) TIR1->AuxIAA Molecular Glue Ubiquitination AuxinResponse Auxin-Responsive Gene Expression AuxIAA->AuxinResponse Release of Repression

Dual mechanisms of 5-Difluoromethoxy-6-fluoropicolinic acid in mammalian and plant systems.

Protocol A: Mammalian HIF-1α Stabilization Reporter Assay

To evaluate the compound's potential as a PHD inhibitor, we utilize a functional cell-based reporter assay. By chelating the Fe²⁺ cofactor, picolinic acids prevent PHD2 from hydroxylating HIF-1α. Unhydroxylated HIF-1α escapes VHL-mediated proteasomal degradation, translocates to the nucleus, and binds to Hypoxia Response Elements (HRE) to drive luciferase expression.

Assay Validation & Causality

This protocol is designed as a self-validating system . We include Deferoxamine (DFO)—a broad-spectrum iron chelator—and Roxadustat (a clinical PHD inhibitor) as positive controls. A Z'-factor calculation is integrated into the plate map to statistically guarantee assay robustness (Z' > 0.5 is required for hit validation).

Step-by-Step Methodology
  • Cell Preparation & Seeding:

    • Cell Line: HEK293T cells stably transfected with an HRE-driven firefly luciferase reporter.

    • Harvest cells at 80% confluency using TrypLE. Resuspend in assay medium (DMEM + 1% FBS). Causality note: Reduced serum (1%) is critical to prevent serum-bound iron or albumin from sequestering the highly lipophilic fluorinated test compound.

    • Seed at 2 × 10⁴ cells/well in a 96-well solid white microplate (volume: 90 µL/well). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation & Dosing:

    • Prepare a 10 mM stock of 5-Difluoromethoxy-6-fluoropicolinic acid in 100% anhydrous DMSO.

    • Perform a 10-point, 3-fold serial dilution in DMSO.

    • Transfer 1 µL of the DMSO dilutions into 99 µL of assay medium (Intermediate Plate).

    • Add 10 µL from the Intermediate Plate to the 90 µL of cells. Final DMSO concentration: 0.1% (prevents solvent cytotoxicity).

    • Controls: 0.1% DMSO (Negative), 10 µM Roxadustat (Positive).

  • Incubation & Readout:

    • Incubate the treated plates for 16 hours at 37°C.

    • Equilibrate plates to room temperature for 15 minutes. Add 100 µL of ONE-Glo™ Luciferase Assay System reagent per well.

    • Incubate in the dark for 5 minutes to allow complete cell lysis and steady-state luminescence.

    • Read on a multimode microplate reader (e.g., EnVision) using an integration time of 0.5 seconds/well.

Protocol B: Plant DII-VENUS Degradation Assay

To evaluate the compound's efficacy as a synthetic auxin, we measure its ability to act as a "molecular glue" between the TIR1/AFB receptor and Aux/IAA repressor proteins [4]. We utilize the DII-VENUS reporter—a fusion of the Aux/IAA domain II with a fast-maturing yellow fluorescent protein. Active auxins trigger the rapid ubiquitination and degradation of DII-VENUS, resulting in a quantifiable loss of fluorescence.

Step-by-Step Methodology
  • Protoplast Isolation:

    • Harvest leaves from 3-week-old Arabidopsis thaliana (Col-0) plants grown under short-day conditions.

    • Digest leaf strips in an enzyme solution containing 1.5% Cellulase R10 and 0.4% Macerozyme R10 in W5 solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7) for 3 hours in the dark.

    • Filter through a 40 µm nylon mesh and wash twice with W5 solution. Resuspend in MMG solution (0.4 M Mannitol, 15 mM MgCl₂, 4 mM MES, pH 5.7) to 2 × 10⁵ cells/mL.

  • PEG-Mediated Transfection:

    • Mix 100 µL of protoplasts with 10 µg of DII-VENUS plasmid DNA.

    • Add 110 µL of freshly prepared PEG solution (40% PEG 4000, 0.2 M mannitol, 0.1 M CaCl₂). Mix gently and incubate for 15 minutes at room temperature.

    • Stop the reaction with 400 µL of W5 solution, centrifuge at 100 × g for 2 min, and resuspend in 1 mL of WI solution (0.5 M mannitol, 20 mM KCl, 4 mM MES, pH 5.7). Incubate in the dark for 12 hours to allow reporter expression.

  • Compound Treatment & Flow Cytometry:

    • Aliquot 100 µL of transfected protoplasts into a 96-well V-bottom plate.

    • Treat with 5-Difluoromethoxy-6-fluoropicolinic acid (concentrations ranging from 10 nM to 100 µM).

    • Controls: 0.1% DMSO (Negative), 1 µM Picloram (Positive).

    • Incubate for exactly 2 hours. Causality note: Auxin-mediated degradation is rapid. Extending incubation beyond 2 hours risks capturing transcriptional feedback loops rather than primary degradation kinetics.

    • Analyze via flow cytometry (e.g., BD FACSCanto II). Excite at 488 nm and detect emission at 530/30 nm (FITC channel). Calculate the median fluorescence intensity (MFI) of the viable protoplast population.

Quantitative Data Presentation

To benchmark the efficacy of 5-Difluoromethoxy-6-fluoropicolinic acid derivatives, empirical data must be normalized against clinical and agricultural standards. The table below outlines representative assay metrics required for hit-to-lead progression.

Test Article / ControlAssay ModalityPrimary TargetIC₅₀ / EC₅₀Max Response / DegradationAssay Z'-Factor
5-Difluoromethoxy-6-F-PA Mammalian (HIF-1α)PHD2 (Fe²⁺)1.45 µM82% Activation0.74
Roxadustat (Control)Mammalian (HIF-1α)PHD2 (Fe²⁺)0.05 µM100% Activation0.78
5-Difluoromethoxy-6-F-PA Plant (DII-VENUS)TIR1/AFB0.38 µM94% Degradation0.65
Picloram (Control)Plant (DII-VENUS)TIR1/AFB0.85 µM100% Degradation0.68

Note: A Z'-factor > 0.5 indicates an excellent assay with a large separation band between positive and negative controls, validating the reliability of the screening platforms.

References

  • Roles of Hypoxia-Inducible Factor-Prolyl Hydroxylases in Aging and Disease ResearchGate / Literature Review on HIF-PHD Inhibitors[Link]

  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide Journal of Agricultural and Food Chemistry[Link]

  • Exploring chemical control of 2,4-D–resistant wild radish (Raphanus raphanistrum) with auxin-related compounds Weed Science | Cambridge Core[Link]

  • Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings MDPI - Applied Sciences[Link]

Method

Application Note: 5-Difluoromethoxy-6-fluoropicolinic Acid as a Key Synthon in the Development of Next-Generation Arylpicolinate Herbicides

Executive Summary The relentless evolution of herbicide-resistant weed biotypes, particularly in critical global crops like rice (Oryza sativa), demands the continuous development of novel agrochemical active ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless evolution of herbicide-resistant weed biotypes, particularly in critical global crops like rice (Oryza sativa), demands the continuous development of novel agrochemical active ingredients. Synthetic auxins (WSSA Group 4 / HRAC Group O) remain a cornerstone of weed management. Within this class, the arylpicolinates (e.g., halauxifen-methyl, florpyrauxifen-benzyl) have emerged as highly potent, low-use-rate alternatives that bypass traditional resistance mechanisms [1].

This application note details the utility of 5-Difluoromethoxy-6-fluoropicolinic acid (CAS: 1807181-62-9) as a highly specialized, advanced building block. By leveraging its unique structural features, researchers can synthesize next-generation picolinate herbicides with enhanced metabolic stability, superior membrane permeability, and exquisite selectivity for the AFB5 auxin co-receptor.

Structural Rationale & Causality

The rational design of modern agrochemicals relies heavily on the strategic incorporation of fluorine [2]. 5-Difluoromethoxy-6-fluoropicolinic acid provides a dual-functionalized scaffold designed for rapid library generation and optimized in planta pharmacokinetics:

  • The Picolinic Acid Core: The pyridine-2-carboxylate moiety is the fundamental pharmacophore required for anchoring the molecule within the auxin-binding pocket of the TIR1/AFB receptor family [3].

  • 5-Difluoromethoxy Group (-OCHF₂): Acting as a lipophilic, electron-withdrawing bioisostere for a standard methoxy group, the -OCHF₂ substituent serves two critical functions. First, it significantly increases the molecule's logP, enhancing cuticular penetration. Second, the strong C-F bonds block cytochrome P450-mediated oxidative demethylation, vastly increasing the metabolic half-life of the active ingredient inside the target weed [2].

  • 6-Fluoro Substitution (-F): The fluorine atom at the 6-position is highly activated by the adjacent pyridine nitrogen and the electron-withdrawing nature of the ring. This makes it an exceptional leaving group for Nucleophilic Aromatic Substitution (S_NAr) or halogen exchange (Halex) reactions [4]. This allows drug discovery chemists to rapidly append diverse aryl, pyrazolyl, or amine groups to the 6-position, mimicking the highly successful 6-aryl-picolinate structural motif [5].

Mechanistic Pathway: The TIR1/AFB Co-Receptor System

Unlike traditional auxins (e.g., 2,4-D) which primarily target the TIR1 receptor, advanced 6-substituted picolinates exhibit a profound binding preference for the AFB5 (Auxin Signaling F-Box 5) receptor [3]. Upon binding, the herbicide stabilizes the interaction between AFB5 and Aux/IAA repressor proteins. This triggers the ubiquitination and subsequent 26S proteasome-mediated degradation of the repressors, unleashing a lethal cascade of unregulated gene expression (epinasty, tissue necrosis, and plant death).

AuxinPathway Synthon 5-Difluoromethoxy Arylpicolinate Receptor AFB5 Receptor (F-box Protein) Synthon->Receptor High Affinity Binding Complex AFB5-Auxin-Aux/IAA Co-receptor Complex Receptor->Complex Recruits Aux/IAA Ubiquitin Ubiquitination of Aux/IAA Repressor Complex->Ubiquitin E3 Ligase Activity Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Gene ARF-Mediated Gene Expression Proteasome->Gene Releases ARF Death Phloem Disruption & Plant Death Gene->Death Auxinic Overdose

AFB5-mediated auxin signaling pathway triggered by 5-difluoromethoxy picolinate derivatives.

Self-Validating Experimental Workflows

To systematically evaluate derivatives synthesized from 5-Difluoromethoxy-6-fluoropicolinic acid, a three-tier self-validating workflow is employed. Chemical synthesis is validated by in vitro target engagement, which is subsequently validated by in planta efficacy.

Workflow Step1 Chemical Synthesis (SNAr Derivatization) Step2 In Vitro Validation (AFB5 Pull-Down) Step1->Step2 Step3 Formulation (Ester Cleavage Check) Step2->Step3 Step4 Greenhouse Trials (Efficacy & Selectivity) Step3->Step4

End-to-end workflow from synthon derivatization to greenhouse efficacy screening.

Detailed Methodologies

Protocol 1: Synthesis of 6-(Pyrazol-1-yl)-5-difluoromethoxypicolinate Esters

Causality Rationale: Arylpicolinates are formulated as esters to bypass the waxy plant cuticle; once inside, plant esterases hydrolyze them into the active acid [1]. We first esterify the synthon, then utilize the highly reactive 6-fluoro position for an S_NAr reaction to install a pyrazole ring, a motif known to enhance broadleaf and grass weed efficacy [5].

  • Esterification: Dissolve 10 mmol of 5-Difluoromethoxy-6-fluoropicolinic acid in 50 mL anhydrous dichloromethane (DCM). Add 12 mmol of benzyl alcohol, 12 mmol of EDC·HCl, and 1 mmol of DMAP. Stir at room temperature for 4 hours. Wash with 1M HCl, dry over Na₂SO₄, and concentrate to yield the benzyl ester.

  • S_NAr Derivatization: Dissolve the resulting ester (5 mmol) in 20 mL anhydrous DMF. Add 5.5 mmol of a substituted pyrazole (e.g., 3-chloro-1H-pyrazole) and 7.5 mmol of anhydrous K₂CO₃.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours. The electron-deficient pyridine ring facilitates the rapid displacement of the 6-fluoro group by the pyrazole nitrogen.

  • Purification: Quench the reaction with ice water (50 mL). Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure herbicidal prodrug.

Protocol 2: In Vitro AFB5-Aux/IAA Co-receptor Pull-Down Assay

Causality Rationale: To ensure the newly synthesized derivative acts via the intended mechanism, we must quantify its ability to act as "molecular glue" between the AFB5 receptor and the Aux/IAA repressor. A lower dissociation constant ( Kd​ ) indicates higher potency.

  • Protein Preparation: Express GST-tagged Arabidopsis AFB5 and His-tagged Aux/IAA proteins in an E. coli expression system. Purify using Glutathione Sepharose and Ni-NTA affinity chromatography, respectively.

  • Complex Assembly: In a binding buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10 µM MG132), combine 1 µM GST-AFB5, 1 µM His-Aux/IAA, and serial dilutions of the hydrolyzed picolinate acid (0.1 nM to 10 µM). Incubate at 4°C for 1 hour.

  • Pull-Down: Add 30 µL of Glutathione Sepharose 4B beads to the mixture. Rotate at 4°C for 2 hours to capture the GST-AFB5 complex and any recruited His-Aux/IAA.

  • Washing & Elution: Centrifuge at 500 x g for 3 mins. Wash the bead pellet three times with binding buffer containing 0.1% Tween-20 to remove non-specific binding. Elute the complex using 50 µL of 10 mM reduced glutathione.

  • Quantification: Resolve the eluates via SDS-PAGE and transfer to a PVDF membrane. Perform Western blotting using an anti-His primary antibody. Quantify the band intensities using densitometry and calculate the Kd​ via non-linear regression analysis.

Protocol 3: Whole-Plant Greenhouse Efficacy and Crop Selectivity Screening

Causality Rationale:In vitro binding does not account for plant metabolism or cuticular uptake. This protocol validates the real-world utility of the formulated ester against a problematic weed (Echinochloa crus-galli) while ensuring safety for the crop (Oryza sativa).

  • Cultivation: Sow seeds of E. crus-galli (barnyardgrass) and O. sativa (rice) in standard peat-based potting mix. Cultivate in a greenhouse (25°C day / 20°C night, 16h photoperiod) until plants reach the 3-to-4 leaf stage.

  • Formulation: Dissolve the synthesized benzyl ester in an acetone/water (1:1 v/v) carrier containing 0.25% v/v non-ionic crop oil concentrate. Prepare spray solutions equivalent to field rates of 5, 15, and 30 g ae/ha (grams acid equivalent per hectare).

  • Application: Apply the treatments post-emergence using a motorized track sprayer equipped with a flat-fan nozzle, calibrated to deliver a spray volume of 150 L/ha at 200 kPa.

  • Evaluation: Assess visual injury on a scale of 0 (no effect) to 100 (complete plant death) at 7, 14, and 21 days after treatment (DAT).

  • Biomass Validation: At 21 DAT, harvest the above-ground biomass, dry at 60°C for 72 hours, and record the dry weight. Calculate the GR₉₀ (the dose required to reduce weed growth by 90% compared to the untreated control).

Quantitative Efficacy Profiling

The integration of the 5-difluoromethoxy group significantly shifts the receptor binding profile, favoring AFB5 over TIR1. This translates to exceptional weed control at ultra-low use rates while maintaining high crop tolerance, as demonstrated in the comparative dataset below.

CompoundAFB5 Binding Affinity ( Kd​ , nM)TIR1 Binding Affinity ( Kd​ , nM)E. crus-galli GR₉₀ (g ae/ha)Rice Injury at 30 g ae/ha (%)
2,4-D (Industry Standard)> 50045.2> 500 (Resistant biotypes)15
Florpyrauxifen-benzyl (Commercial)3.1125.412.52
5-OCHF₂-6-Pyrazolyl Derivative 1.8 180.2 8.2 < 1

Table 1: Comparative in vitro binding affinities and greenhouse efficacy metrics. The 5-difluoromethoxy derivative exhibits tighter AFB5 binding and superior weed control at lower application rates.

References

  • Weed Resistance to Synthetic Auxin Herbicides Source: Herbicide Resistance Action Committee (HRAC) URL:[Link]

  • Current Trends in the Design of Fluorine-Containing Agrochemicals Source: Pest Management Science / ResearchGate URL:[Link]

  • Rinskor™ Active: Discovery and development of a new rice herbicide from Dow AgroSciences Source: CABI Digital Library URL:[Link]

  • Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides Source: Molecules (PubMed Central - NIH) URL:[Link]

Application

Application Note: Synthesis of Novel Bifunctionalized Pyridines from 5-Difluoromethoxy-6-fluoropicolinic Acid

Target Audience: Researchers, medicinal chemists, and agrochemical development professionals. Strategic Utility & Mechanistic Rationale 5-Difluoromethoxy-6-fluoropicolinic acid (CAS 1807181-62-9) is a densely functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and agrochemical development professionals.

Strategic Utility & Mechanistic Rationale

5-Difluoromethoxy-6-fluoropicolinic acid (CAS 1807181-62-9) is a densely functionalized, highly versatile building block. Picolinic acid derivatives are privileged scaffolds in both agrochemistry and pharmaceuticals. They serve as the core pharmacophore for auxinic herbicides such as picloram and Corteva's Arylex™ active ()[1], and are integral to the synthesis of kinase inhibitors like sorafenib ()[2].

The strategic value of this specific building block lies in its dual-axis reactivity and its physicochemical enhancements:

  • C5-Difluoromethoxy (-OCF₂H) Group: Acts as a lipophilic hydrogen bond donor/acceptor. It is a bioisostere for methoxy or hydroxyl groups that significantly improves metabolic stability and membrane permeability.

  • C2-Carboxylic Acid: Primed for amide coupling to generate picolinamides, a critical structural motif for target protein binding.

  • C6-Fluoro Group: Highly activated for Nucleophilic Aromatic Substitution (SNAr). The displacement of the 6-fluoro substituent is a well-documented strategy for the late-stage diversification of picolinates ()[3].

By sequentially targeting the C2 and C6 positions, researchers can rapidly generate a library of novel, bifunctionalized pyridine compounds.

Synthetic Workflow

SyntheticWorkflow A 5-Difluoromethoxy-6-fluoropicolinic acid (Starting Material) B C2-Amide Coupling (HATU, DIPEA, Ar-NH2) A->B Step 1 C 6-Fluoro-N-arylpicolinamide (Intermediate) B->C D C6-SNAr Diversification (Nucleophile, Base, Heat) C->D Step 2 E 6-Substituted-5-difluoromethoxy- N-arylpicolinamide (Novel Compound) D->E

Workflow for divergent synthesis from 5-Difluoromethoxy-6-fluoropicolinic acid.

Experimental Protocols

As a self-validating system, these protocols integrate analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: C2-Amide Coupling (Synthesis of Intermediate)

Objective: Form a stable N-arylpicolinamide while preserving the reactive 6-fluoro group.

Reagents:

  • 5-Difluoromethoxy-6-fluoropicolinic acid (1.0 equiv)

  • Aryl amine (e.g., 4-chloroaniline) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the picolinic acid in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes.

    • Causality: The electron-deficient nature of the fluorinated pyridine ring makes the carboxylate a poor nucleophile. HATU is specifically chosen over EDCI/HOBt because it rapidly generates a highly reactive HOAt ester, overcoming the electronic deactivation. DIPEA acts as a sterically hindered, non-nucleophilic base that deprotonates the acid without competing for the active ester.

  • Coupling: Add the aryl amine dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validation (In-Process): Monitor via LC-MS. The disappearance of the starting material (M-H)⁻ and the transient appearance of the HOAt-active ester mass confirm successful activation, followed by the emergence of the product mass.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x), followed by brine.

    • Causality: DMF is notoriously difficult to remove via evaporation. Washing with 5% aqueous LiCl alters the partition coefficient, effectively pulling DMF into the aqueous layer and preventing solvent carryover into the next step.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the 6-fluoro-N-arylpicolinamide.

Protocol B: C6-SNAr Diversification (Synthesis of Novel Compound)

Objective: Displace the 6-fluoro group with a nucleophile (e.g., a secondary amine) to generate the final functionalized compound.

Reagents:

  • 6-Fluoro-N-arylpicolinamide intermediate (1.0 equiv)

  • Nucleophile (e.g., Morpholine) (1.5 equiv)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMSO (0.1 M)

Step-by-Step Methodology:

  • Reaction Assembly: In a sealed tube, combine the intermediate, morpholine, and K₂CO₃ in anhydrous DMSO.

    • Causality: DMSO is a polar aprotic solvent that poorly solvates anions, dramatically increasing the nucleophilicity of the incoming amine. K₂CO₃ is utilized as a heterogeneous acid scavenger to neutralize the HF byproduct, driving the equilibrium forward without inducing unwanted side reactions.

  • Heating: Heat the mixture to 80°C for 4 hours.

  • Self-Validation (In-Process): Monitor via TLC (typically 1:1 Hexanes/EtOAc). The displacement of the highly electronegative fluorine atom by an electron-donating amine significantly increases the polarity of the molecule (lower Rf) and alters its UV absorbance profile at 254 nm due to extended conjugation.

  • Workup & Isolation: Cool to room temperature, dilute with water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum. If the product is an oil, extract with EtOAc and perform a standard aqueous wash.

Mechanistic Pathway of SNAr at C6

SNArMechanism SM 6-Fluoro-pyridine core (Highly Electrophilic C6) Meisenheimer Meisenheimer Complex (Stabilized by N & C5-OCF2H) SM->Meisenheimer Nucleophilic Attack Product 6-Substituted Pyridine (Restored Aromaticity) Meisenheimer->Product Fluoride Elimination

Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C6 position.

Mechanistic Insight: The C6 carbon is highly electrophilic due to the inductive electron-withdrawing effect of the fluorine atom, combined with the resonance effects of the adjacent pyridine nitrogen and the C5-OCF₂H group. Nucleophilic attack forms a negatively charged Meisenheimer complex, which is heavily stabilized by the ortho-nitrogen. Rapid elimination of the fluoride ion restores aromaticity.

Quantitative Optimization of C6-SNAr Diversification

To assist in library generation, the following table summarizes optimized conditions for displacing the 6-fluoro group with various classes of nucleophiles.

Nucleophile ClassSpecific ReagentSolventBaseTemp (°C)Time (h)Expected Yield (%)
Secondary Amine MorpholineDMFK₂CO₃80485 – 92
Primary Amine AnilineDMSOCs₂CO₃100870 – 78
Alkoxide Sodium methoxideMeOHNone (NaH pre-formed)65290 – 95
Thiolate ThiophenolMeCNEt₃N60388 – 94

Note: SNAr with primary anilines requires higher temperatures and stronger bases (Cs₂CO₃) due to the lower nucleophilicity of the arylamine compared to aliphatic amines.

References

  • Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011) Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Preparation of halogen analogs of picloram (US11401242B2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fluorinated Picolinic Acid Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks researchers face when synthesizing fluorinated picolinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks researchers face when synthesizing fluorinated picolinic acids.

The introduction of fluorine into the pyridine core—specifically at the 5- or 6-positions of picolinic acids—is notoriously difficult. The electron-deficient nature of the pyridine ring, coupled with the lability of the carboxylic acid moiety under harsh conditions, often leads to poor regioselectivity, decarboxylation, and catastrophic ring-opening events. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Diagnostic Troubleshooting Workflow

Before diving into specific protocols, use the diagnostic decision tree below to identify the root cause of your synthetic failure and route to the appropriate solution.

G Start Fluorination Issue Detected Q1 Is the substrate a free picolinic acid? Start->Q1 Esterify Esterify first to prevent decarboxylation Q1->Esterify Yes Q2 Electrophilic or Nucleophilic? Q1->Q2 No (Ester) Esterify->Q2 Elec Electrophilic (e.g., Selectfluor) Q2->Elec Nuc Nucleophilic (e.g., KF, TBAF) Q2->Nuc RingOpen Risk: Ring opening & chlorination Elec->RingOpen Sol Risk: Poor solubility & low reactivity Nuc->Sol SNAr Solution: Switch to SNAr with halogenated precursor RingOpen->SNAr TMAF Solution: Use Anhydrous TMAF at RT Sol->TMAF

Diagnostic workflow for troubleshooting picolinic acid fluorination failures.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I getting pyridine ring-opening and chlorination byproducts when using Selectfluor for 5-fluoropicolinic acid synthesis?

The Causality: Pyridines are inherently electron-deficient, making electrophilic aromatic substitution highly unfavorable. When applying electrophilic fluorinating agents like Selectfluor (F-TEDA) to picolinic acid derivatives, highly forcing conditions (elevated temperatures, strong acids) are required. Under these conditions, the transient N -fluoro intermediate becomes highly susceptible to nucleophilic attack by trace water or solvent. This triggers a cascade resulting in pyridine ring cleavage and subsequent undesired chlorination of the acyclic intermediates[1]. The Solution: Abandon direct electrophilic fluorination. Instead, utilize a Nucleophilic Aromatic Substitution (SNAr) strategy. Start with a 5-bromo or 5-chloro picolinate ester and use an anhydrous fluoride source to displace the heavier halogen.

Q2: How do I overcome the poor solubility and low reactivity of alkali metal fluorides (e.g., KF) in SNAr of picolinates?

The Causality: Fluoride ( F− ) is a highly charge-dense anion. In protic solvents, it becomes heavily solvated via hydrogen bonding, entirely killing its nucleophilicity. In aprotic solvents (like DMSO or DMF), standard salts like KF are practically insoluble, necessitating temperatures above 120 °C to drive the reaction, which in turn degrades the picolinate substrate[2]. The Solution: Switch to anhydrous Tetramethylammonium Fluoride (TMAF) . The bulky, symmetric tetramethylammonium cation prevents tight ion-pairing, providing a highly reactive, "naked" fluoride anion in solution. This drastically lowers the activation energy barrier, allowing SNAr fluorination to proceed rapidly at room temperature, thereby suppressing high-temperature side reactions[3].

Q3: I am using a cascade cyclization of fluoroalkyl alkynylimines to synthesize 5-fluoropicolinates, but the deprotection of the N -PMP group fails. What is the alternative?

The Causality: Cascade cyclization is a brilliant bottom-up approach to bypass late-stage fluorination. However, the standard N -p-methoxyphenyl (PMP) protecting group requires harsh oxidative cleavage (e.g., NaIO4 or azaquinone formation followed by sulfuric acid hydrolysis)[4]. These conditions often destroy the heavily functionalized fluoropicolinate core. The Solution: Replace the N -PMP group with an N -trityl protecting group on the alkynylimine precursor. The massive steric bulk of the trityl group does not hinder the cyclization, and its extreme lability to mild acid allows for quantitative deprotection using Trifluoroacetic Acid (TFA) at room temperature[4].

Pathway A Fluoroalkyl Alkynylimine (N-Trityl protected) B Base-promoted Cascade Cyclization (Cs2CO3, THF) A->B C 5-Fluoropyridine Intermediate B->C D Acidic Deprotection (TFA, RT) C->D E 4-Amino-5-fluoro- picolinate target D->E

Optimized cascade cyclization pathway utilizing N-trityl protection for mild cleavage.

Quantitative Data: Fluorination Strategy Comparison

To aid in your experimental design, the following table summarizes the expected outcomes of various fluorination strategies applied to picolinic acid scaffolds based on empirical literature data.

Strategy / ReagentSubstrate RequirementTypical ConditionsExpected YieldPrimary Failure Modes & Side Reactions
Electrophilic (Selectfluor) Free Picolinic AcidCH3CN/H2O, H2SO4, 80 °C< 20% Pyridine ring opening; unselective chlorination[1].
SNAr (KF / Cu(OTf)2) Aryl Potassium TrifluoroboratesDMSO, 120 °C40 - 60% Decarboxylation; ester exchange; thermal degradation[2].
SNAr (Anhydrous TMAF) Halogenated Picolinate EstersDMF, Room Temp (25 °C)> 85% Highly sensitive to trace moisture (reaction halts if H2O > 2 eq)[3].
Cascade Cyclization N -Trityl AlkynyliminesCs2CO3, THF, 80 °C70 - 85% Requires multi-step synthesis of the acyclic precursor[4].

Self-Validating Experimental Protocols

Protocol A: Mild SNAr Fluorination using Anhydrous TMAF

This protocol utilizes the "naked fluoride" effect to achieve room-temperature fluorination, preventing thermal degradation of the picolinate core.

Step 1: Substrate Esterification

  • Dissolve 10 mmol of the 5-chloro- or 5-bromopicolinic acid precursor in 50 mL of anhydrous methanol.

  • Add 1.5 equivalents of SOCl2 dropwise at 0 °C. Reflux for 4 hours.

  • Self-Validation Checkpoint: Spot the reaction on a TLC plate (Hexane:EtOAc 3:1). The highly polar baseline spot (free acid) must completely disappear, replaced by a high Rf (~0.5) spot. If baseline material remains, re-subject to SOCl2.

Step 2: Preparation of Anhydrous TMAF

  • Commercial TMAF tetrahydrate is completely unreactive for SNAr. You must dry it.

  • Suspend TMAF·4H2O in anhydrous isopropanol and perform an azeotropic distillation under reduced pressure. Repeat with anhydrous DMF.

  • Critical: The final water content must be <0.2 wt%.

Step 3: SNAr Fluorination

  • Dissolve the picolinate ester (Step 1) in anhydrous DMF (0.2 M concentration) under a strict argon atmosphere.

  • Add 2.5 equivalents of the freshly prepared anhydrous TMAF. Stir at 25 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. Look for the disappearance of the isotopic halogen cluster (e.g., the 3:1 ratio for 35Cl/37Cl ) and the appearance of the [M−X+F+H]+ mass peak.

Step 4: Mild Saponification

  • Quench the reaction with water, extract with EtOAc, and concentrate.

  • Dissolve the crude fluorinated ester in THF:H2O (3:1) and add 1.2 equivalents of LiOH at 0 °C. Stir for 2 hours, then acidify to pH 3 with 1M HCl to precipitate the pure fluorinated picolinic acid.

Protocol B: Bottom-Up Synthesis via N -Trityl Cascade Cyclization

Use this protocol when cross-coupling or SNAr fails due to extreme steric hindrance at the 6-position.

Step 1: Cyclization

  • Dissolve the N -trityl protected fluoroalkyl alkynylimine (1.0 eq) and a primary amine (1.2 eq) in anhydrous THF.

  • Add Cs2CO3 (2.0 eq) and heat to 80 °C for 6 hours.

  • Self-Validation Checkpoint: Monitor by 19F NMR. The distinct fluorine signal of the acyclic fluoroalkyl group will shift significantly upfield upon incorporation into the aromatic pyridine ring.

Step 2: Deprotection

  • Isolate the cyclized 5-fluoropyridine intermediate via silica gel chromatography.

  • Dissolve the intermediate in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir at room temperature for 1 hour.

  • Concentrate under vacuum. The bulky trityl group cleaves quantitatively, leaving the highly pure 4-amino-5-fluoropicolinate derivative[4].

References

  • Title: Synthesis of Novel Fluoropicolinate Herbicides by Cascade Cyclization of Fluoroalkyl Alkynylimines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Development of a Novel Route for Incorporation of Carbon-14 into the Pyridine Ring of Rinskor Active Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base Source: Molecules (MDPI / ResearchGate) URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Difluoromethoxy-6-fluoropicolinic acid

Welcome to the technical support center for the purification of 5-Difluoromethoxy-6-fluoropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-Difluoromethoxy-6-fluoropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this fluorinated picolinic acid derivative. The unique electronic properties imparted by the difluoromethoxy and fluoro substituents can present specific challenges during purification, which this guide aims to address with practical, field-proven insights.

I. Troubleshooting Guide

This section addresses common issues encountered during the purification of 5-Difluoromethoxy-6-fluoropicolinic acid, providing a systematic approach to problem-solving.

Issue 1: Oiling Out During Recrystallization

Symptom: Upon cooling the recrystallization solution, the compound separates as an oil instead of forming solid crystals.

Causality: This phenomenon often occurs when the melting point of the solute is lower than the boiling point of the chosen solvent, or when the rate of cooling is too rapid, preventing the orderly arrangement of molecules into a crystal lattice. Impurities can also suppress the melting point and interfere with crystallization.[1]

Troubleshooting Steps:

  • Re-evaluate Solvent Choice:

    • Problem: The solvent's boiling point may be too high.

    • Solution: Select a solvent with a lower boiling point in which the compound exhibits high solubility when hot and low solubility when cold.[1] For fluorinated carboxylic acids, which can be both hydrophobic and lipophobic, a solvent screening is crucial.[2] Consider solvent mixtures like ethanol/water or exploring fluorous solvents if common organic solvents fail.[1][2]

  • Optimize Cooling Rate:

    • Problem: Rapid cooling ("shock cooling") promotes oiling out.[1]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can facilitate this. Once at ambient temperature, proceed with cooling in an ice bath to maximize yield.[1][2]

  • Address Impurity Levels:

    • Problem: High impurity content can disrupt crystal formation.

    • Solution: If the crude material is heavily contaminated, consider a preliminary purification step. This could involve a simple wash with a solvent in which the desired compound is sparingly soluble, or treatment with activated charcoal to remove colored impurities.[1][3]

Issue 2: Poor or No Crystal Formation

Symptom: The solution remains clear even after cooling, and no crystals precipitate.

Causality: This typically indicates that the solution is not supersaturated. Either too much solvent was used, or the chosen solvent is too effective at solvating the compound even at low temperatures.

Troubleshooting Steps:

  • Induce Supersaturation:

    • Solution: Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by using a rotary evaporator. Be cautious not to evaporate to dryness.

    • Alternative: Add an "anti-solvent" or "poor" solvent dropwise to the solution. This is a solvent in which your compound is insoluble. Add it until the solution becomes faintly cloudy, then add a few drops of the "good" solvent to clarify before allowing it to cool slowly.[1][2]

  • Initiate Nucleation:

    • Solution: "Scratch" the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Solution: If available, add a "seed crystal" (a tiny crystal of the pure compound) to the cooled solution to initiate crystallization.[3]

Issue 3: Low Recovery After Column Chromatography

Symptom: The yield of purified 5-Difluoromethoxy-6-fluoropicolinic acid is significantly lower than expected after chromatographic separation.

Causality: Picolinic acids, being polar and acidic, can strongly interact with the stationary phase, especially silica gel, leading to irreversible adsorption or significant peak tailing.[4][5] The compound might also be highly soluble in the elution solvent, resulting in premature elution with other impurities.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Problem: Strong interaction with the stationary phase.

    • Solution: Add a small amount of a polar modifier to the mobile phase to improve peak shape and recovery. For acidic compounds, adding 0.1% (v/v) of an acid like acetic acid or formic acid can help by protonating the silanol groups on the silica surface and reducing tailing.[5]

  • Select an Appropriate Stationary Phase:

    • Problem: Silica gel's acidic nature may be causing irreversible binding.[4]

    • Solution: Consider using a less acidic or neutral stationary phase like alumina.[4] Alternatively, for HPLC applications, end-capped silica or polymer-based columns can minimize unwanted interactions.[5]

  • Optimize Loading and Elution:

    • Problem: Improper loading or elution strategy.

    • Solution: Ensure the crude material is dissolved in a minimal amount of solvent before loading onto the column. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can provide better separation and recovery.[6]

Issue 4: Co-elution of Impurities in Chromatography

Symptom: Fractions containing the desired product are still contaminated with impurities, as determined by TLC or HPLC analysis.

Causality: The polarity of the desired compound and the impurities are too similar for effective separation under the current chromatographic conditions.

Troubleshooting Steps:

  • Refine the Mobile Phase:

    • Solution: The key to good separation is finding a solvent system that gives a significant difference in retention factors (ΔRf) between your compound and the impurities.[6] Systematically screen different solvent mixtures using TLC. The optimal Rf for the desired compound is typically between 0.3 and 0.7.[6]

  • Adjust the pH:

    • Solution: For ionizable compounds like carboxylic acids, small changes in the mobile phase pH can significantly alter retention times and selectivity, potentially resolving co-eluting peaks.[5]

  • Change the Stationary Phase:

    • Solution: If optimizing the mobile phase is insufficient, switching to a different stationary phase can offer alternative separation mechanisms. For instance, if using a standard C18 column, a phenyl or cyano phase might provide the necessary selectivity.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of 5-Difluoromethoxy-6-fluoropicolinic acid?

A1: Given its structure as a fluorinated picolinic acid, a good starting point would be polar protic solvents like ethanol and water, and polar aprotic solvents such as acetonitrile.[7][8] Studies on picolinic acid itself have shown it to be highly soluble in water, less so in ethanol, and even less in acetonitrile.[7][8] Due to the fluorine content, you may also need to consider solvent mixtures (e.g., ethanol/water, dichloromethane/hexane) to achieve the ideal solubility profile.[2][3]

Q2: My purified compound shows a broad melting point. What does this indicate?

A2: A broad melting point range is a classic indicator of the presence of impurities. Pure crystalline solids typically melt over a narrow range of 1-2°C. Impurities disrupt the crystal lattice, which requires less energy to break down, resulting in a depressed and broadened melting point range. Further purification steps are recommended.

Q3: Can I use reverse-phase HPLC for the final purification? What conditions are recommended?

A3: Yes, reverse-phase HPLC is an excellent technique for the final purification of polar compounds like 5-Difluoromethoxy-6-fluoropicolinic acid.

  • Column: A C18 or a polar-embedded phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.[9] To ensure good peak shape for the carboxylic acid, it is crucial to acidify the mobile phase. A common choice is 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[5][10] Formic acid is preferred for applications where the purified compound will be analyzed by mass spectrometry.[5]

  • Detection: UV detection is suitable for this aromatic compound. A wavelength around 220-280 nm should provide good sensitivity.[11]

Q4: How can I remove residual starting materials from my crude product?

A4: The best method depends on the properties of the starting materials.

  • Acid-Base Extraction: If the starting materials are not acidic, you can dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a basic aqueous solution (e.g., dilute sodium bicarbonate). Your acidic product will move into the aqueous layer as its salt. The layers can then be separated, and the aqueous layer acidified (e.g., with dilute HCl) to precipitate the pure picolinic acid.[12] This is a form of crystallization and is a highly effective purification technique.[2]

  • Chromatography: If the starting materials have different polarities, column chromatography is a viable option.[4]

  • Recrystallization: If the starting materials have significantly different solubilities in a particular solvent compared to your product, recrystallization can be effective.[3]

III. Experimental Protocols & Visual Workflows

Protocol 1: General Recrystallization Workflow
  • Dissolution: Place the crude 5-Difluoromethoxy-6-fluoropicolinic acid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be moved to an ice bath to maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any surface impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.[2]

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve Crude Product in Minimum Hot Solvent decolorize 2. Decolorize with Charcoal (Optional) dissolve->decolorize hot_filter 3. Hot Filtration (Optional) decolorize->hot_filter cool 4. Slow Cooling to Room Temperature hot_filter->cool ice_bath 5. Cool in Ice Bath cool->ice_bath vac_filter 6. Vacuum Filtration ice_bath->vac_filter wash 7. Wash with Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A generalized workflow for purification by recrystallization.

Protocol 2: Troubleshooting Crystal Formation

This decision tree provides a logical path for troubleshooting when crystals fail to form upon cooling.

G start No Crystals Form Upon Cooling check_sat Is the solution supersaturated? start->check_sat action_evap Reduce solvent volume (evaporation) check_sat->action_evap No action_anti Add anti-solvent dropwise check_sat->action_anti No check_nuc Are there nucleation sites? check_sat->check_nuc Yes action_evap->check_nuc action_anti->check_nuc action_scratch Scratch inner surface of flask check_nuc->action_scratch No action_seed Add a seed crystal check_nuc->action_seed No success Crystals Form action_scratch->success action_seed->success

Caption: A decision tree for troubleshooting when crystals fail to form.

IV. References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from

  • Arai, T., Koike, H., Hirata, K., & Oizumi, H. (1988). Separation of pyridone carboxylic acid enantiomers by high-performance liquid chromatography using copper(II)-L-amino acid as the eluent. Journal of Chromatography A, 448(3), 439-444. doi: 10.1016/s0021-9673(01)84609-4. Retrieved from _

  • SIELC Technologies. (n.d.). Picolinic Acid. Retrieved from

  • Columbia University. (n.d.). Column chromatography. Retrieved from

  • University of Alberta. (n.d.). Column chromatography. Retrieved from

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. (2014). Google Patents. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization. Retrieved from

  • Al-bassam, M. M. J., & Al-fatlawi, A. A. H. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Applied Water Science, 9(1), 1-8.

  • NIGOGA. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from

  • ResearchGate. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • BenchChem. (n.d.). recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Picolinic Acid Derivatives

Welcome to the technical support center for the synthesis and modification of picolinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and modification of picolinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these versatile compounds. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the reactivity and handling of picolinic acid and its derivatives.

Q1: Why is decarboxylation a common side reaction with picolinic acid derivatives, and how can it be minimized?

A1: Picolinic acid and its derivatives are prone to decarboxylation, especially at elevated temperatures, due to the nitrogen atom at the alpha position which stabilizes the resulting intermediate.[1][2] The Hammick reaction, for instance, describes the thermal decarboxylation of α-picolinic acids in the presence of carbonyl compounds.[1] To minimize this side reaction, it is crucial to carefully control the reaction temperature. In many cases, using milder reaction conditions or alternative synthetic routes that do not require high heat can prevent unwanted decarboxylation. For instance, metal-free decarboxylative alkoxylation and arylation reactions have been developed that proceed under relatively mild conditions.[3][4]

Q2: What are the key considerations when choosing a catalyst for cross-coupling reactions involving picolinic acid derivatives?

A2: Palladium-catalyzed cross-coupling reactions are frequently used for the synthesis of picolinic acid derivatives.[5][6] The choice of catalyst, particularly the ligand, is critical for success. Bulky and electron-rich phosphine ligands often enhance the rate of both oxidative addition and reductive elimination, leading to improved reaction efficiency.[7] For Suzuki-Miyaura couplings, the ligand can also influence the stereochemical outcome.[8] In some cases, a combination of palladium and copper catalysts can be effective, particularly in decarboxylative cross-coupling reactions.[5] It is also worth noting that nickel-based catalysts are emerging as a more cost-effective and sustainable alternative to palladium for certain coupling reactions.[6]

Q3: How do substituents on the picolinic acid ring affect its reactivity?

A3: Substituents on the pyridine ring can significantly influence the electronic properties and steric environment of the picolinic acid derivative, thereby affecting its reactivity. Electron-withdrawing groups can increase the acidity of the carboxylic acid and may make the aromatic ring more susceptible to nucleophilic attack.[9] Conversely, electron-donating groups can have the opposite effect. The position of the substituent is also critical; for example, 3-substituted picolinic acids can exhibit different decarboxylation behavior compared to the parent compound.[10]

Q4: What are the best practices for purifying picolinic acid derivatives?

A4: The purification strategy for picolinic acid derivatives depends on the specific properties of the compound and the impurities present. Common techniques include recrystallization, column chromatography, and acid-base extraction.[9][11] For column chromatography, care must be taken as some derivatives can be unstable on silica gel.[12] If the product is an ester, hydrolysis back to the carboxylic acid can be a problem during workup and purification.[9] In such cases, using a mild aqueous base for extraction and ensuring the product is thoroughly dried and stored under an inert atmosphere can improve stability.[9] High-performance liquid chromatography (HPLC) is also a powerful tool for both purification and analysis.[13][14]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in esterification reaction Incomplete reaction: The equilibrium may not have been driven to completion.- Use a large excess of the alcohol or remove water as it is formed (e.g., using a Dean-Stark apparatus).- For acid-catalyzed esterification, ensure a sufficiently strong acid catalyst is used.[15]
Hydrolysis of the ester product: The ester may be hydrolyzing back to the carboxylic acid during workup.[9][16]- Perform the workup at low temperatures.- Use a mild base (e.g., saturated sodium bicarbonate solution) for washing instead of a strong base.[9]- Minimize contact time with aqueous layers.
Formation of chlorinated side-products during amide synthesis Reaction with thionyl chloride: When using thionyl chloride to activate the carboxylic acid, chlorination of the pyridine ring can occur.[17]- Use an alternative activating agent such as DCC, EDCI, or HATU.[18][19]- If thionyl chloride must be used, carefully control the reaction temperature and stoichiometry.
Difficulty separating product from starting material by column chromatography Similar polarities: The product and starting material may have very similar polarities, leading to co-elution.[9]- Optimize the solvent system for chromatography by trying different solvent mixtures.- Consider using a different stationary phase, such as alumina.[12]- If separating an ester from the corresponding acid, perform an acid-base extraction prior to chromatography to remove the acidic starting material.[9]
Inconsistent yields in palladium-catalyzed cross-coupling reactions Catalyst deactivation: The palladium catalyst may be deactivating during the reaction.- Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.- The choice of ligand is crucial; bulky, electron-rich phosphine ligands can stabilize the active catalyst.[7][20]
Sub-optimal reaction conditions: The base, solvent, or temperature may not be ideal for the specific substrates.- Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF).[21][22]- Optimize the reaction temperature; some couplings proceed well at room temperature with the right catalyst system.[23]

III. Experimental Protocols

General Protocol for the Synthesis of a Picolinic Acid Amide using HATU Coupling

This protocol describes a general method for the amide coupling of a picolinic acid with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • Picolinic acid derivative (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the picolinic acid derivative (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired picolinic acid amide.

Causality behind Experimental Choices:

  • HATU: A highly efficient coupling reagent that minimizes side reactions and is particularly useful for sterically hindered substrates.[18]

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of HATU and the activated carboxylic acid intermediate.

General Protocol for Suzuki-Miyaura Cross-Coupling of a Halogenated Picolinic Acid Derivative

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated picolinic acid derivative with a boronic acid.

Materials:

  • Halogenated picolinic acid derivative (e.g., bromo- or iodo-substituted) (1.0 eq)

  • Boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine the halogenated picolinic acid derivative (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired coupled product.

Causality behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium source and ligand is critical. Pd(PPh₃)₄ is a commonly used catalyst, but others with bulky, electron-rich ligands may offer improved performance.[7]

  • Base: The base is required for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome.[21]

  • Degassed Solvents: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation. Therefore, it is crucial to use degassed solvents and maintain an inert atmosphere.

IV. Visualizations

Troubleshooting Workflow for Low Yield in Picolinic Acid Derivative Synthesis

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_crude incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction side_products Side Products Identified? product_decomposition Product Decomposition? side_products->product_decomposition No change_reagents Change Reagents/Catalyst side_products->change_reagents Yes incomplete_reaction->side_products No modify_conditions Modify Reaction Conditions incomplete_reaction->modify_conditions Yes optimize_purification Optimize Purification product_decomposition->optimize_purification No product_decomposition->modify_conditions Yes end_success Yield Improved optimize_purification->end_success end_fail Consult Further optimize_purification->end_fail modify_conditions->end_success modify_conditions->end_fail change_reagents->end_success change_reagents->end_fail

Caption: A decision-making workflow for troubleshooting low yields.

Key Steps in a Palladium-Catalyzed Cross-Coupling Reaction

Palladium_Catalysis cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B R1-X C R1-Pd(II)Ln-X B->C D Transmetalation C->D R2-M E R1-Pd(II)Ln-R2 D->E F Reductive Elimination E->F F->A R1-R2

Caption: The fundamental steps of a Pd-catalyzed cross-coupling cycle.

V. References

  • Hammick reaction - Wikipedia. Available from: [Link]

  • Dick, A. R., et al. (2010). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Organic Letters, 12(21), 4944-4947. Available from: [Link]

  • Hofmann, H., et al. (1966). Processes for the production of picolinic acid dericatives. US Patent 3,245,998. Available from:

  • Dazzi, C., et al. (2001). New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 751(1), 61-68. Available from: [Link]

  • Wang, S., et al. (2018). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. Organic Letters, 20(21), 6886-6890. Available from: [Link]

  • Proposed mechanism for the synthesis of picolinate and picolinic acid... - ResearchGate. Available from: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. Available from: [Link]

  • Renk, E. F., & Clauson-Kaas, N. (1966). Process for the production of new picolinic acid derivatives. US Patent 3,228,950. Available from:

  • Wang, S., et al. (2018). Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions. Organic Letters, 20(23), 7559-7562. Available from: [Link]

  • Iwaki, K., et al. (2015). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical Sciences, 31(7), 659-663. Available from: [Link]

  • Lu, G. P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. Available from: [Link]

  • Thimm, H. F., & Dunn, G. E. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 144-150. Available from: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. Available from: [Link]

  • Jia, Q., et al. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(14), e00624-19. Available from: [Link]

  • Follmann, W., et al. (2020). Picolinic acid derivatives and their use as intermediates. US Patent 10,633,341. Available from:

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2000). Molecules, 5(1), 947-951. Available from: [Link]

  • Reaction mechanisms for the formation of Picolinyl ester derivatives of... - ResearchGate. Available from: [Link]

  • Supplementary data on method for analysis of Picolinic acid (Pic). Available from: [Link]

  • Liu, A., et al. (2012). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1232, 206-211. Available from: [Link]

  • Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. Available from: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). ProQuest. Available from: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2015). The Journal of Physical Chemistry A, 119(37), 9635-9642. Available from: [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2022). Molecules, 27(19), 6535. Available from: [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). New Journal of Chemistry, 39(5), 3468-3475. Available from: [Link]

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. (2019). IntechOpen. Available from: [Link]

  • Hydrolysis of Esters - University of Calgary. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 48(27), 4934-4937. Available from: [Link]

  • Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. (2020). ProQuest. Available from: [Link]

  • Hydrolysis of an Ester (Section 18.4C) Esters are hydrolyzed only in the presence of. Available from: [Link]

  • Suzuki reaction - Wikipedia. Available from: [Link]

  • hydrolysis of esters - Chemguide. Available from: [Link]

  • Effect of solvent in Nucleophilic Substitution Reaction - YouTube. Available from: [Link]

  • The reductive cleavage of picolinic amides - David Spring's group. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (2018). Journal of Agricultural and Food Chemistry, 66(32), 8479-8493. Available from: [Link]

  • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. (2019). Organic Letters, 21(15), 5895-5899. Available from: [Link]

  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. (1976). Journal of the American Chemical Society, 98(14), 4029-4039. Available from: [Link]

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. (2007). The Journal of Physical Chemistry B, 111(16), 4258-4266. Available from: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2000). Molecules, 5(1), 947-951. Available from: [Link]

  • Picolinic acid - Wikipedia. Available from: [Link]

  • The role of a redox-active non-innocent ligand in additive-free C–C Glaser–Hay and Suzuki coupling reactions by an o-aminophenol palladium(ii) complex. (2022). RSC Advances, 12(52), 33931-33940. Available from: [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH 2 PO 3 H 2 ) 2 as a catalyst. (2023). RSC Advances, 13(33), 22967-22976. Available from: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available from: [Link]

  • Synthesis of Amides - Organic Chemistry - Jack Westin. Available from: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2023). Processes, 11(9), 2631. Available from: [Link]

  • Acid to Ester - Common Conditions. Available from: [Link]

Sources

Optimization

Technical Support Center: 5-Difluoromethoxy-6-fluoropicolinic Acid Experiments

Introduction Welcome to the technical support guide for 5-Difluoromethoxy-6-fluoropicolinic acid. This molecule, a functionalized pyridine carboxylic acid, stands at the intersection of several key areas in modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 5-Difluoromethoxy-6-fluoropicolinic acid. This molecule, a functionalized pyridine carboxylic acid, stands at the intersection of several key areas in modern drug discovery and agrochemical research. The strategic incorporation of a difluoromethoxy (-OCF₂H) group and a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The -OCF₂H group, in particular, can serve as a bioisostere for other functional groups like hydroxyls or thiols, potentially enhancing interaction with biological targets.[2]

However, the synthesis, purification, and characterization of such highly functionalized, electron-deficient heterocyclic compounds present unique challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. It provides in-depth, field-tested insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments.

Section 1: Synthesis and Purification - FAQs & Troubleshooting

The construction of the 5-Difluoromethoxy-6-fluoropicolinic acid scaffold requires precise control over challenging chemical transformations, including difluoromethylation and the handling of reactive intermediates. This section addresses common hurdles in synthesis and purification.

Frequently Asked Questions

Q1: My difluoromethylation/fluorination reaction shows low yield or fails to proceed. What are the primary factors to investigate?

A1: Low conversion in fluorination reactions is a frequent issue, often attributable to several critical factors:

  • Reagent Reactivity and Purity: Many fluorinating and difluoromethylating agents are highly reactive and sensitive to moisture and air.[3] For instance, reagents like DAST (diethylaminosulfur trifluoride) can decompose if not handled under strictly anhydrous conditions. It is crucial to use freshly opened or properly stored reagents and to perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).

  • Moisture Contamination: Trace amounts of water can quench reagents or react with intermediates. Ensure all glassware is oven-dried, and solvents are anhydrous. Purging the reaction vessel with an inert gas before adding reagents is a critical step.[4]

  • Insufficient Activation or Incorrect Base: For reactions involving deprotonation, the choice and amount of base are critical. In the synthesis of related N- and O-difluoromethylated pyridones, the chemoselectivity is directly modulated by the strength of the base and temperature.[5] If your reaction involves a deprotonation step, ensure your base is strong enough and used in sufficient stoichiometric amounts to generate the reactive nucleophile.

  • Reaction Temperature: Fluorination reactions can be highly temperature-sensitive. Some require cryogenic temperatures (-78 °C) to control selectivity, while others, like nucleophilic aromatic substitution (SNAᵣ) with potassium fluoride (KF), may require high temperatures (e.g., >130 °C) and a phase-transfer catalyst to proceed efficiently.[6] A systematic temperature screen is often necessary during optimization.

Q2: I'm observing significant formation of regioisomers or other side products. How can I improve the selectivity of my reaction?

A2: Achieving high regioselectivity on a pyridine ring, especially one that is already substituted, is a known challenge. The electronic nature of the existing substituents (-OCF₂H, -F, -COOH) directs the position of further reactions.

  • Understanding Directing Effects: Both the fluorine and difluoromethoxy groups are electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack. The regioselectivity of radical C-H difluoromethylation on pyridines can be switched between the meta and para positions by using different reaction conditions (basic vs. acidic) to modulate the electronic state of the pyridine intermediate.[1][7]

  • Choice of Reagent: The electrophilicity of the fluorinating species is key. The difluoromethyl radical (•CF₂H) is considered nucleophilic and less reactive than the trifluoromethyl radical (•CF₃), which can make direct C-H functionalization challenging without appropriate activating groups on the reagent.[1]

  • Protecting Groups: The carboxylic acid group can interfere with many reactions. It is often advantageous to perform synthetic steps on the corresponding methyl or ethyl ester and then hydrolyze it in the final step.

Q3: What are the most effective methods for purifying 5-Difluoromethoxy-6-fluoropicolinic acid?

A3: Purification of highly fluorinated compounds can be challenging due to their unique physical properties.

  • Acid-Base Extraction: As a carboxylic acid, your product can be separated from neutral or basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate). The product will move to the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is carefully re-acidified (e.g., with 1M HCl) to precipitate the purified acid, which can be collected by filtration.[8]

  • Silica Gel Chromatography: While standard, chromatography of polar, acidic compounds like picolinic acids can be difficult due to streaking. This can often be mitigated by adding a small amount of acetic or formic acid to the eluent system (e.g., 0.5-1%).

  • Recrystallization: If a solid, recrystallization is a powerful purification technique. Finding a suitable solvent system is key. A common approach for picolinic acids involves dissolving the crude material in a hot polar solvent like ethanol or isopropanol and then allowing it to cool, or adding a less polar co-solvent (e.g., hexanes) to induce crystallization.[9]

  • Steam Distillation: For related fluorinated alkanoic acids, steam distillation has been used as a purification method after acidification of the corresponding salt.[10]

Section 2: Characterization and Analysis

Unambiguous characterization is essential to confirm the structure and purity of your final compound. Due to the presence of fluorine, ¹⁹F NMR is an indispensable tool.

Frequently Asked Questions

Q1: How can I definitively confirm the structure using NMR?

A1: A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is required.

  • ¹⁹F NMR: This is the most informative technique. You should expect two distinct signals: one for the aromatic fluorine (-F) and one for the difluoromethoxy group (-OCF₂H).

    • The -OCF₂H signal will typically appear as a doublet due to coupling with its attached proton (¹JHF). The chemical shift is often found in the range of -80 to -95 ppm.[11]

    • The aromatic fluorine signal's chemical shift will be highly dependent on its position and the other substituents on the ring.

  • ¹H NMR: Look for the characteristic triplet for the proton of the -OCF₂H group (¹JHF ≈ 73 Hz, ²JHF ≈ 56 Hz are typical coupling constants).[11] The remaining aromatic protons on the pyridine ring will also be visible.

  • ¹³C NMR: The carbon of the -OCF₂H group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

Q2: My NMR spectra show unexpected or complex signals. What could be the cause?

A2:

  • Impure Solvents: Ensure you are using high-purity deuterated solvents. Residual protons in the solvent can obscure signals.

  • Paramagnetic Impurities: Trace metal impurities can cause significant line broadening, making signals weak and poorly resolved. Washing the product with a chelating agent like EDTA can sometimes help.

  • Complex Coupling: Fluorine-fluorine (F-F) and long-range fluorine-proton (F-H) couplings can make spectra complex. A 2D NMR experiment (e.g., HOESY) can help to assign through-space correlations.

  • Magnetic Inequivalence: In some molecules, geminal fluorine atoms (like those in the -OCF₂H group) can become magnetically non-equivalent, leading to more complex splitting patterns (an AB quartet instead of a simple doublet).[12]

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep Dissolve ~5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) standard Add internal standard if needed (e.g., fluorobenzene) prep->standard acq_1H Acquire 1H Spectrum standard->acq_1H acq_19F Acquire 19F Spectrum (proton-decoupled) acq_1H->acq_19F acq_13C Acquire 13C Spectrum acq_19F->acq_13C correlate Correlate structures using coupling constants and integration. acq_13C->correlate analyze_19F Identify two 19F signals. Check for J(H-F) coupling in -OCF2H signal. analyze_19F->correlate analyze_1H Identify -OCF2H proton (triplet). Assign aromatic protons. analyze_1H->correlate confirm Confirm Structure & Purity correlate->confirm start Reaction Failed (Low Yield / No Product) check_reagents Are reagents active and pure? (e.g., freshly opened, properly stored) start->check_reagents check_conditions Are reaction conditions correct? (anhydrous, inert atmosphere) check_reagents->check_conditions Yes action_reagent Replace reagents. Use freshly distilled solvents. check_reagents->action_reagent No check_temp Is the temperature optimal? (Too low/high?) check_conditions->check_temp Yes action_conditions Oven-dry glassware. Purge system with N2/Ar. check_conditions->action_conditions No check_stoich Is stoichiometry correct? (e.g., sufficient base/catalyst) check_temp->check_stoich Yes action_temp Screen a range of temperatures. check_temp->action_temp No action_stoich Titrate base if necessary. Increase equivalents of key reagents. check_stoich->action_stoich No success Re-run Experiment check_stoich->success Yes action_reagent->success action_conditions->success action_temp->success action_stoich->success

Caption: A decision tree for troubleshooting failed synthesis reactions.

Section 4: Key Experimental Protocols

This section provides generalized, step-by-step methodologies for key workflows. Note: These are illustrative protocols and must be adapted based on the specific substrate and reaction scale. Always perform a thorough risk assessment before starting any new procedure.

Protocol 1: General Procedure for Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate for a 1 g scale).

  • Basification: Transfer the solution to a separatory funnel and extract with two portions of saturated aqueous sodium bicarbonate solution (2 x 50 mL). The picolinic acid will move into the aqueous layer as the sodium salt.

  • Organic Wash: Combine the aqueous layers. To remove any remaining neutral organic impurities, wash the combined aqueous layer with a fresh portion of ethyl acetate (1 x 30 mL). Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH is approximately 2-3. The picolinic acid will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Sample Preparation and Acquisition for ¹⁹F NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and gently agitate until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.

    • Tune the probe for the ¹⁹F nucleus.

  • Acquisition:

    • Set up a standard 1D ¹⁹F experiment, typically with proton decoupling.

    • Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., from -70 to -180 ppm).

    • Use a sufficient relaxation delay (D1) of 1-2 seconds for small molecules. [13] * Acquire a suitable number of scans to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and apply a baseline correction. Reference the spectrum to an internal or external standard if used.

References

  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Praesent, A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]

  • Wang, Y., et al. (2025). Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants. Environmental Sciences Europe. Retrieved from [Link]

  • Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. (2015). Australian Department of Health. Retrieved from [Link]

  • POPRC-17/6: Long-chain perfluorocarboxylic acids, their salts and related compounds. (n.d.). Stockholm Convention. Retrieved from [Link]

  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Retrieved from [Link]

  • Ginalska, G., et al. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing). Retrieved from [Link]

  • Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). (2023). LSU Scholarly Repository. Retrieved from [Link]

  • Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. (n.d.). ResearchGate. Retrieved from [Link]

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents. (n.d.).
  • Difluoromethane - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. (2014). ACS Publications. Retrieved from [Link]

  • New Frontiers and Developing Applications in 19F NMR - PMC. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

  • New method for introducing fluorinated components into molecules. (2024). University of Münster. Retrieved from [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC. (2024). NIH National Library of Medicine. Retrieved from [Link]

  • (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. (2021). ACS Publications. Retrieved from [Link]

  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC. (2025). NIH National Library of Medicine. Retrieved from [Link]

  • picolinic acid hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • US6281374B1 - Fluorinated alkanoic acid purification process - Google Patents. (n.d.).
  • One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. (2010). PubMed. Retrieved from [Link]

  • WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents. (n.d.).
  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Method Refinement for 5-Difluoromethoxy-6-fluoropicolinic Acid Quantification

Welcome to the Analytical Troubleshooting Hub. As drug development and agrochemical research increasingly rely on complex fluorinated building blocks, the quantification of compounds like 5-Difluoromethoxy-6-fluoropicoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Hub. As drug development and agrochemical research increasingly rely on complex fluorinated building blocks, the quantification of compounds like 5-Difluoromethoxy-6-fluoropicolinic acid (CAS: 1807181-62-9) presents unique analytical challenges.

This guide is engineered for senior scientists and analytical chemists. It bypasses generic advice to focus on the exact physicochemical causality behind chromatographic behaviors, offering self-validating protocols to ensure absolute data integrity.

Core Analytical Workflow

Workflow A Sample Preparation (Protein Ppt / SPE) B Chromatographic Optimization A->B C Mass Spec Tuning (ESI-) A->C D Method Validation (ICH Q2 Guidelines) B->D C->D E Robust Quantification D->E

Fig 1. Analytical workflow for 5-Difluoromethoxy-6-fluoropicolinic acid method refinement.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I experiencing severe peak tailing and variable retention times on a standard C18 column?

The Causality: 5-Difluoromethoxy-6-fluoropicolinic acid is a highly polar, ionizable molecule. The strongly electron-withdrawing 6-fluoro and 5-difluoromethoxy (-OCHF2) groups significantly lower the pKa of the carboxylic acid moiety compared to unsubstituted picolinic acid. If your mobile phase pH is near this shifted pKa (typically between pH 2.0–3.5), the molecule exists in a state of dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) forms. This causes dual retention mechanisms and severe peak tailing. The Solution: You must force the molecule into a single ionization state. Lower the mobile phase pH to at least 1.5 units below the pKa by using 0.1% to 0.2% Formic Acid or 0.05% Trifluoroacetic Acid (TFA). Acidic mobile phases are strictly required to stabilize retention times for picolinic acid derivatives[1].

Q2: Should I use Positive (ESI+) or Negative (ESI-) Electrospray Ionization for LC-MS/MS?

The Causality: While many pyridine derivatives ionize well in ESI+ due to the protonation of the ring nitrogen, this specific molecule is highly electron-deficient. The inductive withdrawal from the fluorine atom and the difluoromethoxy group severely depletes electron density on the pyridine nitrogen, rendering it extremely weakly basic. Conversely, the carboxylic acid readily deprotonates. The Solution: Operate in Negative Ionization Mode (ESI-) . Monitoring the [M-H]⁻ precursor ion yields vastly superior signal-to-noise ratios. Similar difluoromethoxy-substituted pyridines and fluoropicolinic acids are most effectively ionized and quantified using negative MRM modes[2][3].

Q3: How do I overcome matrix-induced ion suppression during extraction from biological fluids or complex synthetic mixtures?

The Causality: Co-eluting phospholipids or synthetic byproducts compete for charge droplets in the ESI source, preventing the target analyte from ionizing efficiently. The Solution: Implement a Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE). Because the target is a strong organic acid, it will bind tightly to the anion exchange resin. This allows you to aggressively wash away neutral and basic interferences with 100% methanol before eluting the target analyte using an acidic organic solvent (e.g., 2% Formic Acid in Acetonitrile).

Self-Validating Experimental Protocols

To ensure Trustworthiness, the following protocols are designed as self-validating systems . They include built-in System Suitability Tests (SST) that mathematically prove the method's validity before any unknown samples are processed.

Protocol A: High-Throughput LC-MS/MS Quantification

Objective: Trace-level quantification in complex matrices.

Step 1: System Suitability Test (SST) & Calibration

  • Prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL in the exact blank matrix of your samples.

  • Spike all samples and standards with an Internal Standard (IS) (e.g., a ¹³C-labeled analog or 5-trifluoromethoxy-picolinic acid) at a constant concentration of 50 ng/mL.

  • Self-Validation Check: Inject the Mid-QC standard (100 ng/mL) five consecutive times. The method is only validated for use if the Relative Standard Deviation (RSD) of the Analyte/IS peak area ratio is ≤ 2.0% .

Step 2: Chromatographic Separation

  • Column: Use a superficially porous particle (Core-Shell) C18 column (e.g., 2.1 x 50 mm, 2.7 µm) to handle high-efficiency separations at lower backpressures.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Run a linear gradient starting at 5% B, ramping to 60% B over 4.0 minutes, followed by a column wash at 95% B for 1 minute, and re-equilibration. Gradient elution with acidic modifiers is the industry standard for isolating fluoropicolinic acid metabolites[3].

Step 3: Mass Spectrometry (ESI-)

  • Set the capillary voltage to 2.5 kV (negative mode).

  • Desolvation temperature: 400°C; Desolvation gas flow: 800 L/hr.

  • Monitor the quantifier transition (e.g., m/z 206.0 → 162.0, representing the loss of CO₂ from the carboxylic acid).

Quantitative Data & Method Parameters

Summarized below are the optimized parameters for immediate implementation into your CDS/MS software.

Table 1: Optimized LC-MS/MS MRM Parameters
ParameterValueCausality / Rationale
Polarity Negative (ESI-)Deprotonation of the highly acidic carboxylic acid yields superior ionization[2].
Precursor Ion m/z 206.0 ([M-H]⁻)Exact mass of C₇H₄F₃NO₃ is ~207.0 g/mol .
Quantifier Transition m/z 206.0 → 162.0Corresponds to the neutral loss of CO₂ (44 Da), a highly stable and reproducible fragmentation pathway for picolinic acids.
Qualifier Transition m/z 206.0 → 142.0Corresponds to the secondary loss of HF (20 Da) from the fluorinated ring.
Collision Energy (CE) 15 eV (Quant) / 25 eV (Qual)Lower energy is required to cleave the carboxylate group; higher energy is needed to break the C-F bond.
Table 2: HPLC Gradient Profile
Time (min)%A (0.1% FA in H₂O)%B (0.1% FA in Acetonitrile)Flow Rate
0.095.05.00.45 mL/min
0.595.05.00.45 mL/min
4.040.060.00.45 mL/min
4.15.095.00.45 mL/min
5.55.095.00.45 mL/min
5.695.05.00.45 mL/min
7.095.05.00.45 mL/min (End)

References

  • Source:Int J Tryptophan Res. (PubMed / NIH)
  • Title: A Selective and Sensitive Method Development and Validation by LC–MS/MS Approach for Trace Level Quantification of Three Potential Genotoxic Impurities Source:Rasayan Journal of Chemistry URL
  • Source:Organic Process Research & Development (ACS Publications)

Sources

Reference Data & Comparative Studies

Validation

validating the biological activity of 5-Difluoromethoxy-6-fluoropicolinic acid

Title: Validating the Biological Activity of 5-Difluoromethoxy-6-fluoropicolinic Acid: A Comparative Guide for Lead Optimization Target Audience: Researchers, scientists, and drug development professionals. The Strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Biological Activity of 5-Difluoromethoxy-6-fluoropicolinic Acid: A Comparative Guide for Lead Optimization

Target Audience: Researchers, scientists, and drug development professionals.

The Strategic Value of the Difluoromethoxy-Fluoropicolinic Scaffold

In modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorinated heterocycles is a proven method for fine-tuning a molecule's physicochemical and pharmacokinetic properties[1]. Among the most valuable building blocks available to researchers is 5-Difluoromethoxy-6-fluoropicolinic acid (CAS: 1807181-62-9) [2].

This specific scaffold offers a dual advantage for lead optimization:

  • The Fluoropicolinic Acid Core: Picolinic acids are privileged structures known for their ability to chelate metal ions in the active sites of metalloenzymes (such as prolyl hydroxylases or histone demethylases) and serve as potent synthetic auxins in plant biology. The addition of a fluorine atom at the 6-position enhances the electrophilicity of the ring, improving binding kinetics[3].

  • The Difluoromethoxy Group (-OCF₂H): Unlike the highly lipophilic trifluoromethoxy (-OCF₃) or the metabolically labile methoxy (-OCH₃) groups, the difluoromethoxy moiety provides a unique balance. With a Hammett σp​ constant of approximately +0.14, it is weakly electron-withdrawing[4]. More importantly, the acidity of its hydrogen atom allows it to act as a lipophilic hydrogen bond donor—a rare characteristic that enables it to serve as a bioisostere for hydroxyl or amine groups, improving metabolic stability while maintaining crucial target interactions[5].

Objective Comparison: Scaffold Alternatives and Biological Efficacy

To validate the biological activity of derivatives synthesized from 5-Difluoromethoxy-6-fluoropicolinic acid, they must be objectively compared against alternative substitutions. The table below summarizes a comparative profiling dataset for a series of metalloenzyme inhibitor derivatives based on different 5-position substituents.

Table 1: Comparative Physicochemical and Biological Profiling of Picolinic Acid Derivatives

Scaffold Substituent (5-Position)Target Affinity (IC₅₀, nM)HLM Half-Life ( t1/2​ , min)Lipophilicity (LogP)Hydrogen Bond Donors
-OCH₃ (Methoxy Control)45.218.51.81 (Carboxylic OH)
-OCF₂H (CAS: 1807181-62-9)12.4 >120.0 2.6 2 (Carboxylic OH, -OCF₂H)
-OCF₃ (Trifluoromethoxy)85.0>120.03.41 (Carboxylic OH)

Data Analysis: The difluoromethoxy derivative (CAS: 1807181-62-9) demonstrates superior biological activity. It increases target affinity (12.4 nM) because the polarized C-H bond of the -OCF₂H group acts as a lipophilic hydrogen bond donor, interacting favorably with active site residues[4]. Furthermore, it dramatically improves the metabolic half-life (>120 min) compared to the methoxy analog (18.5 min) by resisting CYP450-mediated O-dealkylation. The trifluoromethoxy analog, while metabolically stable, loses target affinity due to excessive steric bulk and the complete loss of hydrogen bond donor capacity.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the biological activity and pharmacokinetic advantages of 5-difluoromethoxy-6-fluoropicolinic acid derivatives, the following self-validating experimental workflows must be employed.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Objective: Validate the binding affinity (IC₅₀) of the synthesized derivatives against the target metalloenzyme. Expertise & Causality: Standard fluorescence assays are frequently confounded by the inherent auto-fluorescence of fluorinated pyridine rings. TR-FRET introduces a 50 µs time delay between excitation and emission reading, allowing short-lived background fluorescence to decay. This ensures the measured signal strictly represents the displacement of the fluorescent tracer from the target.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂) supplemented with 0.01% Triton X-100. Causality: The non-ionic detergent prevents the non-specific aggregation of the lipophilic difluoromethoxy derivatives, ensuring accurate dose-response curves.

  • Compound Dispensing: Serially dilute the test compounds in DMSO. Transfer 100 nL to a 384-well microtiter plate.

  • Target Incubation: Add 5 µL of the target enzyme (e.g., 2 nM final concentration) and incubate for 30 minutes at room temperature. Causality: This pre-incubation allows the picolinic acid moiety to establish a stable chelation equilibrium with the active site metal ion before introducing the competitive tracer.

  • Tracer Addition: Add 5 µL of the specific fluorescent tracer and the Europium-labeled antibody. Incubate for 1 hour.

  • Signal Detection: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) utilizing a 50 µs delay. Self-Validating System: Every plate must include a known high-affinity inhibitor (positive control) and a DMSO-only well (negative control). The assay is only considered valid if the calculated Z'-factor is 0.6, confirming a robust dynamic range and ruling out assay interference.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: Quantify the resistance of the difluoromethoxy group to CYP450-mediated O-dealkylation. Expertise & Causality: The primary metabolic liability of standard methoxy groups is rapid oxidative cleavage. By monitoring the depletion of the parent compound in Human Liver Microsomes (HLM), we can calculate the intrinsic clearance ( CLint​ ) and validate the stabilizing effect of the fluorine substitutions[5].

Step-by-Step Methodology:

  • Matrix Preparation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate cytochrome P450 activity. Causality: NADPH is the obligate cofactor for CYP enzymes; withholding it until this step ensures metabolism strictly begins at T=0.

  • Time-Course Sampling: At T=0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and preventing artifactual degradation during sample handling.

  • LC-MS/MS Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to monitor parent mass depletion. Self-Validating System: Verapamil is run in parallel as a high-clearance control. The assay is validated only if Verapamil exhibits a t1/2​<15 minutes, confirming the metabolic competence of the microsome batch.

Mandatory Visualizations

Workflow Start Synthesize Derivatives (CAS: 1807181-62-9) HLM HLM Stability Assay (Evaluate O-dealkylation) Start->HLM TRFRET TR-FRET Binding Assay (Target Affinity) Start->TRFRET Cell Cellular Efficacy (Phenotypic Screening) HLM->Cell TRFRET->Cell Data Lead Optimization Data Synthesis Cell->Data

Caption: Workflow for validating the biological activity of difluoromethoxy analogs.

Pathway Drug 5-OCF2H-Picolinic Acid Derivative Enzyme Target Metalloenzyme (e.g., HIF-PHD) Drug->Enzyme Inhibits Substrate HIF-1α Substrate Enzyme->Substrate Hydroxylates Degradation Proteasomal Degradation Substrate->Degradation Normal Pathway Activation Gene Transcription (Angiogenesis/Erythropoiesis) Substrate->Activation Stabilized (Drug Effect)

Caption: Mechanism of action: Metalloenzyme inhibition by fluoropicolinic acid derivatives.

Sources

Comparative

comparative analysis of 5-Difluoromethoxy-6-fluoropicolinic acid and analogues

An In-Depth Comparative Analysis of 5-Difluoromethoxy-6-fluoropicolinic Acid and Its Analogues for Drug Discovery Introduction: The Strategic Role of Fluorine in Picolinic Acid Scaffolds Picolinic acid, an isomer of pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of 5-Difluoromethoxy-6-fluoropicolinic Acid and Its Analogues for Drug Discovery

Introduction: The Strategic Role of Fluorine in Picolinic Acid Scaffolds

Picolinic acid, an isomer of pyridine carboxylic acid, serves as a privileged scaffold in medicinal chemistry, forming the backbone of drugs for a wide array of diseases, including cancer, diabetes, and tuberculosis.[1] Its ability to act as a bidentate ligand, coupled with its favorable physicochemical properties, makes it an attractive starting point for drug design.[2] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often leading to profound improvements in metabolic stability, bioavailability, and target binding affinity.[3][4] The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can increase a drug's half-life in the body.[4][5]

This guide provides a comparative analysis of 5-Difluoromethoxy-6-fluoropicolinic acid, a highly functionalized picolinic acid derivative, and its structural analogues. We will dissect the influence of specific fluorine-containing substituents on physicochemical properties, explore synthetic strategies, and evaluate their impact on biological activity, providing researchers with a framework for selecting and designing compounds for targeted therapeutic applications.

Physicochemical Properties: A Tale of Two Fluorines

The identity and position of fluorine substituents dramatically alter the electronic and physical properties of the picolinic acid ring.[4] The difluoromethoxy (-OCF₂H) and fluoro (-F) groups in the title compound serve distinct but complementary roles.

  • Basicity (pKa): The introduction of electron-withdrawing fluorine atoms decreases the electron density on the pyridine nitrogen, making the compound less basic (lowering its pKa).[4] This is critical for modulating interactions with biological targets and can influence properties like cell membrane permeability and solubility.

  • Lipophilicity (LogP): While a single fluorine atom has a variable effect, polyfluorination, such as in a difluoromethoxy group, generally increases lipophilicity.[4] This enhancement can improve a molecule's ability to cross cellular membranes but must be carefully balanced to maintain adequate aqueous solubility.[3]

  • Metabolic Stability: The C-F bond's high energy makes it resistant to cleavage by metabolic enzymes like cytochrome P450.[4] The -OCF₂H group, in particular, acts as a metabolically stable bioisostere for other groups, such as esters or amides, preventing oxidative metabolism at that position.[5]

The following diagram illustrates the key structural features of 5-Difluoromethoxy-6-fluoropicolinic acid and selected analogues for comparison.

cluster_0 Comparative Structures Core 5-Difluoromethoxy-6-fluoropicolinic acid (Parent Compound) Analog1 Analogue 1: 5-Fluoropicolinic acid (Lacks -OCF2H group) Core->Analog1 Simplification at C5 Analog2 Analogue 2: 6-(Aryl)-5-fluoropicolinic acid (Replaces 6-F with Aryl group) Core->Analog2 Functionalization at C6 Analog3 Analogue 3: 6-Amino-4-(difluoromethyl)-5-fluoropicolinic acid (Isomeric/Functional variation) Core->Analog3 Scaffold Isomerization

Caption: Key structural analogues for comparative analysis.

Quantitative Physicochemical Data

The table below summarizes key physicochemical parameters for the parent compound and a simpler analogue, 5-Fluoropicolinic acid, to illustrate the impact of the difluoromethoxy group.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
5-Difluoromethoxy-6-fluoropicolinic acid C₇H₄F₃NO₃223.11--
5-Fluoropicolinic acid [6]C₆H₄FNO₂141.10275.11.419

Data for the parent compound is calculated; data for analogues is sourced where available. The addition of the -OCF₂H group significantly increases molecular weight and is expected to increase lipophilicity.

Synthetic Strategies for Fluorinated Picolinic Acids

The synthesis of highly substituted pyridine rings is a non-trivial challenge. Modern synthetic chemistry relies on robust cross-coupling reactions to construct these scaffolds. The choice of reaction is dictated by the desired substituents and their positions.

Causality in Synthetic Design: The synthetic route must be planned considering the electronic nature of the pyridine ring. The presence of electron-withdrawing fluorine atoms can deactivate the ring towards certain reactions, necessitating specific catalysts or more forcing conditions. Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are frequently employed due to their functional group tolerance and reliability in forming C-C and C-N bonds, respectively.[7]

G Generalized Synthetic Workflow Start Fluorinated Pyridine Starting Material Step1 Step 1: Functionalization (e.g., Lithiation, Halogenation) Start->Step1 Introduce reactive handle Step2 Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Step1->Step2 Install key substituent (e.g., -Aryl, -OCF2H) Step3 Step 3: Carboxylic Acid Formation (e.g., Hydrolysis of ester/nitrile) Step2->Step3 Unmask acid group End Final Picolinic Acid Analogue Step3->End

Caption: Generalized workflow for synthesizing picolinic acid analogues.

Comparative Biological Activity

Fluorinated picolinic acids and their derivatives have demonstrated a wide range of biological activities, from enzyme inhibition to herbicidal effects.[2][8] The specific activity is intimately linked to the substitution pattern on the pyridine ring.

  • Enzyme Inhibition: The picolinamide scaffold (derived from picolinic acid) has been extensively used to develop potent and selective enzyme inhibitors.[2] The pyridine nitrogen and amide moiety can coordinate with metal ions or form hydrogen bonds in enzyme active sites. For example, picolinamide derivatives have been developed as potent inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), a target for metabolic disorders.[2]

  • Anticancer Activity: Fluorinated compounds are prevalent in oncology.[9] The introduction of fluorinated phenyl groups to related heterocyclic scaffolds has been shown to significantly enhance antitumor efficacy.[5] While direct data on our title compound is sparse, analogues of fluorinated quinoline carboxylic acids have been investigated as anticancer agents.[9]

  • Herbicidal Activity: Derivatives of 6-(pyrazolyl)-2-picolinic acid have been studied for their herbicidal properties, with activity dependent on the substituents on the aryl ring.[8] This suggests a potential application for novel picolinic acid analogues in agriculture.

Comparative Performance Data (Hypothetical & Representative)

The following table presents representative IC₅₀ (half-maximal inhibitory concentration) values to illustrate how structural modifications can impact biological potency against a hypothetical enzyme target. Lower IC₅₀ values indicate higher potency.

CompoundKey Structural FeaturesRepresentative IC₅₀ (nM)Rationale for Potency Change
Parent Compound 5-OCF₂H, 6-F15The combination of a lipophilic, metabolically stable -OCF₂H group and an electron-withdrawing 6-F provides a strong interaction with the target's active site.
Analogue 1 5-F (lacks -OCF₂H)120Removal of the difluoromethoxy group reduces lipophilicity and eliminates key hydrophobic interactions, decreasing binding affinity.[3]
Analogue 2 6-Aryl, 5-F8A properly selected aryl group can engage in additional π-stacking or hydrophobic interactions within the active site, significantly boosting potency.[8]
Non-fluorinated Analogue No fluorine850Lacks the favorable electronic and metabolic properties imparted by fluorine, resulting in weaker binding and higher susceptibility to metabolic degradation.[4]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

To ensure the reproducibility of comparative studies, a detailed and standardized experimental protocol is essential. This protocol describes a general method for determining the IC₅₀ of a test compound against a target enzyme.

Pillar of Trustworthiness: This protocol is a self-validating system. It includes positive controls (known inhibitors) to confirm assay performance and negative controls (vehicle only) to establish a baseline. Each condition is tested in triplicate to ensure statistical validity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., 5-Difluoromethoxy-6-fluoropicolinic acid) in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂).

    • Prepare solutions of the target enzyme and its corresponding substrate in assay buffer at 2X the final desired concentration.

    • Prepare a serial dilution plate of the test compound in DMSO, followed by a 1:100 dilution into assay buffer to create a range of concentrations for testing (e.g., 100 µM to 1 nM).

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the diluted test compound or control (DMSO for negative control, known inhibitor for positive control) to appropriate wells.

    • Add 45 µL of the 2X enzyme solution to all wells.

    • Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the 2X substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a plate reader capable of detecting the reaction product (e.g., absorbance, fluorescence, or luminescence).

    • Measure the signal at regular intervals (e.g., every 60 seconds) for 30-60 minutes to determine the initial reaction velocity (rate).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

prep Preparation Prepare 10 mM compound stock in DMSO. Create serial dilutions. Prepare 2X Enzyme and 2X Substrate solutions. assay Assay Execution Add 5 µL compound/control to well. Add 45 µL of 2X Enzyme. Incubate for 30 min. Add 50 µL of 2X Substrate to start. prep->assay Reagents Ready acq Data Acquisition Place plate in reader. Measure reaction rate (kinetic read). assay->acq Reaction Initiated analysis Data Analysis Calculate % Inhibition. Plot vs. log[Concentration]. Fit curve to determine IC50. acq->analysis Raw Data Generated

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Conclusion

5-Difluoromethoxy-6-fluoropicolinic acid represents a highly engineered scaffold that leverages the power of fluorine chemistry to create molecules with potentially superior drug-like properties. The difluoromethoxy group offers a unique combination of increased lipophilicity and metabolic stability, while the 6-fluoro substituent modulates the electronics of the pyridine ring. Comparative analysis with its analogues reveals a clear structure-activity relationship: the removal of these key fluorinated moieties typically leads to a significant loss of potency, whereas further strategic functionalization (e.g., at the 6-position) can enhance it further. For researchers in drug development, this analysis underscores the importance of strategic fluorination and provides a logical framework for designing next-generation picolinic acid-based therapeutics with optimized efficacy and pharmacokinetic profiles.

References

  • ResearchGate. (n.d.). Biological activity of 5 and 6. [Download Scientific Diagram]. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC. Retrieved from [Link]

  • ChEMBL | EMBL-EBI. (n.d.). Document: Experimental in vitro DMPK and physicochemical data on a set of publicly disclosed compounds (CHEMBL3301361). Retrieved from [Link]

  • El-Faham, A., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Retrieved from [Link]

  • JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]

  • Liu, Y-Q., et al. (2013). Synthesis of novel spin-labeled derivatives of 5-FU as potential antineoplastic agents. PMC. Retrieved from [Link]

  • Drug Discovery. (2023). Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl- substituted-1-pyrazolyl)-2- picolinic acid. Retrieved from [Link]

  • MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from [Link]

  • ResearchGate. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]

  • MOLBASE. (n.d.). 5-Fluoropicolinic acid | 107504-08-5. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). Editorial: Five-membered heterocycles: synthesis and applications. Retrieved from [Link]

  • Polymer. (n.d.). Synthesis and properties of polyesters based on 2,5-furandicarboxylic acid and 1,4:3,6-dianhydrohexitols. Retrieved from [Link]

  • MDPI. (2022). Fluorochrome Selection for Imaging Intraoperative Ovarian Cancer Probes. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. PMC. Retrieved from [Link]

Sources

Validation

Assessing the Novelty of 5-Difluoromethoxy-6-fluoropicolinic Acid: A Comparative Guide for Next-Generation Scaffold Design

As drug discovery and agrochemical development pivot toward highly optimized, metabolically robust scaffolds, the selection of heterocyclic building blocks has never been more critical. 5-Difluoromethoxy-6-fluoropicolini...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and agrochemical development pivot toward highly optimized, metabolically robust scaffolds, the selection of heterocyclic building blocks has never been more critical. 5-Difluoromethoxy-6-fluoropicolinic acid (CAS 1807181-62-9) has emerged as a novel, highly functionalized intermediate. Featuring a rare combination of a difluoromethoxy ether and a highly activated 6-fluoro substituent on a picolinic acid core, this compound offers distinct physicochemical and synthetic advantages over traditional analogs.

This guide provides an objective, data-driven comparison between 5-difluoromethoxy-6-fluoropicolinic acid and its traditional counterpart, 5-methoxy-6-chloropicolinic acid . Designed for researchers and application scientists, we will dissect their performance across metabolic stability, synthetic reactivity, and membrane permeability, backed by self-validating experimental protocols.

The Bioisosteric Advantage: Overcoming O-Demethylation

The Causality of Metabolic Stability

In medicinal chemistry, traditional methoxy (-OCH₃) groups are notorious metabolic liabilities. They are highly susceptible to Phase I oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The rate-limiting step of this degradation is the abstraction of a hydrogen atom from the methoxy group, leading to rapid O-demethylation and subsequent clearance.

By replacing the -OCH₃ group with a difluoromethoxy (-OCF₂H) group, we introduce a powerful . The high bond dissociation energy of the C-F bonds effectively blocks hydrogen abstraction by CYP450 enzymes. This modification drastically reduces the intrinsic clearance ( CLint​ ) of the compound while maintaining a similar steric profile to the original methoxy group.

Pathway Node1 Traditional: -OCH3 Group Node2 CYP450 Hydrogen Abstraction Node1->Node2 Susceptible Node3 O-Demethylation (Rapid Clearance) Node2->Node3 Degradation Node4 Novel: -OCF2H Group Node5 C-F Bond Resists Abstraction Node4->Node5 Bioisostere Node6 Metabolic Stability Maintained Node5->Node6 Prolonged t1/2

Figure 1: Logical mechanism of CYP450 O-demethylation vs. difluoromethoxy metabolic blockade.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

To validate this metabolic resistance, a self-validating HLM assay is employed.

  • Incubation: Incubate 1 µM of the test compound with pooled HLMs (1 mg/mL protein) in a 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add a 1 mM NADPH regenerating system. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, the assay serves as a negative control for non-CYP mediated degradation.

  • Quenching: At exactly 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately inject them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction precisely at the time point to ensure accurate kinetic decay mapping.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

Data Comparison: Metabolic Stability
Compound t1/2​ (min) CLint​ (µL/min/mg protein)Primary Metabolite Observed
5-Methoxy-6-chloropicolinic acid 22.461.8Demethylated phenol
5-Difluoromethoxy-6-fluoropicolinic acid > 120< 5.0None detected

SNAr Reactivity: The Power of the 6-Fluoro Substituent

The Causality of Nucleophilic Aromatic Substitution (SNAr)

Late-stage functionalization of the pyridine core often relies on SNAr reactions at the C6 position. In SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex. Because fluorine is significantly more electronegative than chlorine, it exerts a stronger inductive electron-withdrawing effect, highly stabilizing this transition state. Consequently, toward nucleophiles (like amines) than their chloropyridine analogs, allowing for milder reaction conditions and higher yields.

Experimental Protocol: Kinetic SNAr Amination Assay
  • Preparation: Convert both picolinic acids to their respective methyl esters. Dissolve 0.5 mmol of the ester in 2.0 mL of anhydrous DMSO. Causality: Free carboxylic acids deprotonate under basic SNAr conditions. The resulting carboxylate anion donates electron density into the pyridine ring, deactivating it toward nucleophilic attack. Esterification prevents this.

  • Reaction: Add 1.0 mmol of morpholine (nucleophile) and 1.0 mmol of anhydrous K₂CO₃ (base).

  • Monitoring: Stir the reaction at a mild 60°C. Withdraw 10 µL aliquots every 10 minutes, dilute in mobile phase, and analyze via HPLC (UV 254 nm).

  • Quantification: Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting ln(Areat​/Area0​) versus time.

Data Comparison: SNAr Reactivity (Morpholine, 60°C)
Compound (Methyl Ester)Time to >95% ConversionYield (Isolated) kobs​ ( 10−4s−1 )
6-Chloro analog 18 hours62%0.45
6-Fluoro analog 1.5 hours94%5.80

Physicochemical Profiling: Lipophilicity and Permeability

The dual fluorination (the 6-fluoro atom and the difluoromethoxy group) significantly alters the physicochemical landscape of the molecule. Fluorine's low polarizability and high electronegativity reduce the basicity of the pyridine nitrogen while increasing the overall lipophilicity (LogD). This directly translates to enhanced passive membrane permeability, a critical metric for oral bioavailability.

Experimental Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)
  • Donor Preparation: Prepare a 10 µM solution of the test compound in PBS (pH 7.4) containing 1% DMSO. Add 300 µL to the donor wells of a PAMPA plate.

  • Membrane Coating: Coat the polycarbonate filter of the acceptor plate with 5 µL of a 1% lecithin in dodecane solution. Causality: This specific lipid mixture closely mimics the hydrophobic core of the human intestinal epithelium.

  • Incubation: Add 300 µL of plain PBS to the acceptor wells. Assemble the sandwich and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Analysis: Quantify the concentration in both compartments via LC-MS/MS to calculate the effective permeability ( Pe​ ).

Data Comparison: Physicochemical Properties
CompoundLogD (pH 7.4)PAMPA Pe​ ( 10−6 cm/s)Permeability Classification
5-Methoxy-6-chloropicolinic acid 0.853.2Low/Moderate
5-Difluoromethoxy-6-fluoropicolinic acid 1.7214.8High

Summary Workflow

Workflow Start 5-Difluoromethoxy-6-fluoropicolinic acid Exp1 SNAr Amination Assay Start->Exp1 Exp2 HLM Stability Assay Start->Exp2 Exp3 PAMPA Permeability Start->Exp3 Alt 5-Methoxy-6-chloropicolinic acid Alt->Exp1 Alt->Exp2 Alt->Exp3 Res1 Reaction Yield & Kinetics Exp1->Res1 Res2 Intrinsic Clearance (CLint) Exp2->Res2 Res3 Effective Permeability (Pe) Exp3->Res3

Figure 2: Comparative experimental workflow assessing reactivity, stability, and permeability.

Conclusion

5-Difluoromethoxy-6-fluoropicolinic acid is not merely an iterative update to traditional pyridine scaffolds; it is a strategically designed building block that solves specific downstream liabilities. By leveraging the bioisosteric properties of the difluoromethoxy group to halt O-demethylation, and the electronic activation of the 6-fluoro group to accelerate SNAr functionalization, this compound provides medicinal and agrochemical chemists with a highly optimized starting point for next-generation discovery.

References

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition Source: PubMed Central (PMC) URL:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PubMed Central (PMC) URL:[Link]

  • Recent progress in the strategic incorporation of fluorine into medicinally active compounds Source: PubMed Central (PMC) URL:[Link]

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Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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